molecular formula C12H10O2S B1349967 Methyl 4-phenylthiophene-2-carboxylate CAS No. 21676-90-4

Methyl 4-phenylthiophene-2-carboxylate

Cat. No.: B1349967
CAS No.: 21676-90-4
M. Wt: 218.27 g/mol
InChI Key: MVHSKIOLDZOPEF-UHFFFAOYSA-N
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Description

Methyl 4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H10O2S and its molecular weight is 218.27 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-phenylthiophene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-phenylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-phenylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O2S/c1-14-12(13)11-7-10(8-15-11)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHSKIOLDZOPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374992
Record name methyl 4-phenylthiophene-2-carboxylate
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Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21676-90-4
Record name methyl 4-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374992
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Record name 21676-90-4
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-phenylthiophene-2-carboxylate is a key heterocyclic scaffold that serves as a versatile building block in the fields of medicinal chemistry, materials science, and agrochemicals. Its substituted thiophene core is a prevalent motif in numerous biologically active compounds and functional organic materials. The strategic placement of the phenyl and methyl carboxylate groups offers multiple points for further functionalization, making it a valuable intermediate for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the primary synthetic pathways to methyl 4-phenylthiophene-2-carboxylate. We will dissect both classical ring-forming reactions and modern cross-coupling strategies, offering mechanistic insights, field-proven protocols, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific application.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing a synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify potential starting materials and corresponding synthetic strategies. For methyl 4-phenylthiophene-2-carboxylate, two primary disconnection points are evident: the bonds forming the thiophene ring itself and the carbon-carbon bond connecting the phenyl group to the thiophene core.

G Target Methyl 4-phenylthiophene-2-carboxylate A C-C Bond Disconnection (Aryl-Thiophene) Target->A Strategy 1 B Thiophene Ring Disconnection Target->B Strategy 2 Suzuki Suzuki Coupling Precursors: - Methyl 4-halothiophene-2-carboxylate - Phenylboronic acid A->Suzuki Heck Heck Coupling Precursors: - Methyl 4-halothiophene-2-carboxylate - Styrene A->Heck PaalKnorr Paal-Knorr Precursor: - Phenyl-substituted 1,4-dicarbonyl B->PaalKnorr Fiesselmann Fiesselmann Precursors: - Phenyl-substituted β-ketoester - Methyl thioglycolate B->Fiesselmann Gewald Gewald Precursors: - Phenylacetaldehyde (or similar) - Methyl cyanoacetate - Sulfur B->Gewald

Caption: Retrosynthetic analysis of methyl 4-phenylthiophene-2-carboxylate.

This analysis logically divides our synthetic approaches into two main categories:

  • Cross-Coupling Strategies: Building the C4-phenyl bond on a pre-formed thiophene ring.

  • Cyclization Strategies: Constructing the thiophene ring from acyclic precursors.

Part 1: Modern Cross-Coupling Strategies

The most direct and often highest-yielding routes to the target molecule involve the palladium-catalyzed formation of the C-C bond between a pre-functionalized thiophene ring and a phenyl group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1][2] The reaction couples an organoboron species with an organohalide. For our target, this involves coupling methyl 4-bromothiophene-2-carboxylate with phenylboronic acid.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the thiophene ester. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[1] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product R1X R¹-X (Thiophene-Br) R1X->OxAdd R2B R²-B(OH)₂ (Phenylboronic acid) + Base R2B->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add methyl 4-bromothiophene-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).[3]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.05 eq), and a phosphine ligand, like PPh₃ (0.2 eq).[3]

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or DME) and water.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Coupling

The Heck reaction provides an alternative pathway, typically coupling an organohalide with an alkene.[4] To synthesize the target molecule, one could envision coupling methyl 4-bromothiophene-2-carboxylate with styrene. While plausible, this reaction can sometimes face challenges with regioselectivity and often requires an oxidative step to aromatize the resulting dihydrothiophene intermediate. A more direct C-H activation approach, a variant of the Heck reaction, has also been explored for the arylation of thiophenes.[5]

Part 2: Classical Thiophene Ring Synthesis

These methods construct the thiophene ring from acyclic precursors, building the desired substitution pattern directly into the heterocyclic core.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a powerful method for preparing substituted thiophenes. A common variant involves the condensation of a β-ketoester with a thioglycolic acid derivative in the presence of a base.[6][7] For our target, this would involve reacting a phenyl-substituted β-ketoester with methyl thioglycolate.

Mechanistic Rationale: The reaction proceeds via a base-catalyzed Michael addition of the thioglycolate to an activated alkyne or equivalent, followed by an intramolecular condensation (e.g., Dieckmann condensation) to form the thiophene ring.[7][8] The choice of base and reaction conditions is crucial to drive the cyclization and subsequent dehydration/aromatization.

Fiesselmann_Workflow Start Phenyl-substituted β-ketoester + Methyl thioglycolate Step1 Base-catalyzed Michael Addition Start->Step1 Intermediate Thioether Intermediate Step1->Intermediate Step2 Intramolecular Condensation (Dieckmann) Intermediate->Step2 Cyclized Cyclized Intermediate Step2->Cyclized Step3 Dehydration/ Aromatization Cyclized->Step3 Product Methyl 3-hydroxy-4-phenyl thiophene-2-carboxylate Step3->Product

Caption: General workflow for the Fiesselmann thiophene synthesis.

Experimental Protocol: Fiesselmann Synthesis

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenyl-substituted β-ketoester (1.0 eq) and methyl thioglycolate (1.0 eq) in a suitable solvent like methanol or tert-butanol.

  • Base Addition: Slowly add a solution of a strong base, such as potassium tert-butoxide or sodium methoxide (2.0-2.2 eq), at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1M HCl) to pH ~5-6.

  • Extraction: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After solvent removal, purify the crude product via column chromatography or recrystallization. Note: This route typically yields a 3-hydroxythiophene, which may require a subsequent dehydroxylation step to reach the target molecule.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for forming five-membered heterocycles from 1,4-dicarbonyl compounds.[9][10] To generate a thiophene, the 1,4-dicarbonyl is treated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The primary challenge of this route is the synthesis of the required 1-phenyl-1,4-dicarbonyl precursor.

Mechanistic Rationale: The sulfurizing agent first converts one or both of the carbonyl oxygens into thiones. The resulting thiocarbonyl then acts as a nucleophile, attacking the remaining carbonyl group. Subsequent cyclization and dehydration, driven by the formation of the stable aromatic thiophene ring, yields the final product.[10]

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[11][12] While not a direct route to our target, a 2-amino-4-phenylthiophene derivative could be synthesized via this method. This intermediate would then require several subsequent steps, such as a Sandmeyer reaction to replace the amino group with a halide, followed by palladium-catalyzed carbonylation or another functional group interconversion to install the methyl ester. Due to its multi-step nature from the Gewald product, this route is often less efficient for this specific target compared to the methods described above.[13]

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route depends on factors such as starting material availability, desired scale, cost, and step-efficiency.

Pathway Key Features Advantages Disadvantages
Suzuki-Miyaura Coupling Pd-catalyzed C-C bond formation between a boronic acid and a halide.[1][2]High yield, excellent functional group tolerance, mild conditions, vast commercial availability of precursors.Cost of palladium catalyst and ligands; potential for protodeboronation of the boronic acid.[14]
Heck Coupling Pd-catalyzed coupling of a halide with an alkene.[4][5]Good for C-H functionalization, atom economical.Can suffer from regioselectivity issues; may require an additional oxidation step.
Fiesselmann Synthesis Condensation of a β-ketoester with a thioglycolate derivative.[6][7]Builds the core ring structure efficiently; good for creating highly substituted thiophenes.Requires specific acyclic precursors; may yield a hydroxylated intermediate requiring further steps.
Paal-Knorr Synthesis Cyclization of a 1,4-dicarbonyl with a sulfurizing agent.[9][10]A classic and reliable method for ring formation.Synthesis of the required 1,4-dicarbonyl precursor can be challenging and multi-stepped.
Gewald Reaction Multicomponent synthesis of 2-aminothiophenes.[11][12]High atom economy, convergent synthesis of a useful intermediate.Indirect route; requires multiple post-synthesis functional group transformations to reach the target.

Conclusion

Multiple robust synthetic strategies exist for the preparation of methyl 4-phenylthiophene-2-carboxylate. For laboratory-scale synthesis where efficiency and high yields are paramount, the Suzuki-Miyaura cross-coupling stands out as the premier choice due to its reliability and the wide availability of starting materials. Classical ring-forming reactions, particularly the Fiesselmann synthesis , offer powerful alternatives for building the thiophene core from the ground up, providing access to a diverse range of analogs. A thorough evaluation of the comparative advantages and disadvantages outlined in this guide will enable researchers and drug development professionals to select the optimal pathway tailored to their specific synthetic goals.

References

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  • Organic Syntheses. (n.d.). 2-thenaldehyde. Retrieved from [Link]

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  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Synthesis of Esters from Arenes through C–H Thianthrenation. Retrieved from [Link]

  • RSC Publishing. (n.d.). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions. Retrieved from [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

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  • ACS Publications. (n.d.). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Retrieved from [Link]

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  • PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Retrieved from [Link]

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Sources

Physicochemical properties of Methyl 4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-phenylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

Methyl 4-phenylthiophene-2-carboxylate is a heterocyclic organic compound featuring a central thiophene ring. This core structure is of significant interest in medicinal chemistry and materials science. Thiophene-based molecules are recognized as "privileged scaffolds" due to their versatile biological activities, which include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties[1][2][3][4]. The thiophene ring often acts as a bioisostere for a phenyl ring, enabling favorable interactions with biological targets[3].

In Methyl 4-phenylthiophene-2-carboxylate, the thiophene nucleus is substituted at the C4 position with a phenyl group and at the C2 position with a methyl ester group. These substitutions not only define its fundamental physicochemical characteristics but also offer reactive sites for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its known properties, analytical methodologies, and potential applications, grounded in established scientific data.

Core Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development, influencing everything from reaction kinetics to bioavailability.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀O₂S[5][6]
Molecular Weight 218.27 g/mol [5][6]
Appearance Solid[6]
Melting Point 96-98 °C[5]
CAS Number 21676-90-4[6]
InChI Key MVHSKIOLDZOPEF-UHFFFAOYSA-N[5][6]
SMILES COC(=O)C1=CC(=CS1)C2=CC=CC=C2[5][6]

Solubility Insights: While specific quantitative solubility data is not readily available in the provided results, the molecular structure offers predictive insights. The presence of two aromatic rings (thiophene and phenyl) and the methyl ester group suggests that the molecule is largely nonpolar. Therefore, it is expected to exhibit good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Conversely, its solubility in water is predicted to be low due to the lack of hydrogen bond-donating groups and the dominance of hydrophobic regions. This characteristic is a critical consideration in drug development for formulation and delivery strategies.

Synthetic Pathways: A Methodological Overview

The synthesis of Methyl 4-phenylthiophene-2-carboxylate can be approached through several established organometallic and heterocyclic chemistry reactions. A common and effective method involves a cross-coupling reaction, which creates the pivotal carbon-carbon bond between the thiophene and phenyl rings.

A plausible and widely used approach is the Suzuki coupling reaction. This method is favored for its tolerance of various functional groups and generally high yields.

G cluster_reactants Starting Materials cluster_reagents Reaction Conditions A Methyl 4-bromothiophene-2-carboxylate F Methyl 4-phenylthiophene-2-carboxylate A->F B Phenylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F Catalysis D Base (e.g., Na₂CO₃, K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G cluster_compound Methyl 4-phenylthiophene-2-carboxylate cluster_methods Analytical Techniques cluster_data Generated Data Compound Analyte NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR Infrared Spectroscopy (IR) Compound->IR MP Melting Point Apparatus Compound->MP NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data Provides MS_Data m/z Ratio Fragmentation MS->MS_Data Provides IR_Data Absorption Bands (cm⁻¹) IR->IR_Data Provides MP_Data Melting Range (°C) MP->MP_Data Provides G cluster_activities Potential Therapeutic Areas Core Thiophene Scaffold (Privileged Structure) A Anti-inflammatory Core->A B Anticancer Core->B C Antimicrobial Core->C D Antiviral Core->D E CNS Agents Core->E

Sources

A Technical Guide to the Reactivity of the Thiophene Ring in Methyl 4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity of the thiophene ring in methyl 4-phenylthiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deep, mechanistic understanding of how the electronic interplay between the constituent functional groups dictates the molecule's chemical behavior. We will explore the regioselectivity of electrophilic and nucleophilic aromatic substitution, the potential for modern metal-catalyzed cross-coupling reactions, and other key transformations. This guide is structured to provide not only theoretical grounding but also practical, field-proven insights and detailed experimental protocols for the strategic functionalization of this important heterocyclic scaffold.

Foundational Principles: The Inherent Reactivity of the Thiophene Nucleus

Thiophene is a five-membered, sulfur-containing aromatic heterocycle. Its aromaticity, arising from the delocalization of six π-electrons over the five-membered ring, is the cornerstone of its chemical reactivity.[1] However, the degree of aromaticity is less than that of benzene, rendering the thiophene ring more electron-rich and, consequently, more susceptible to electrophilic attack.

Electrophilic aromatic substitution (EAS) is the hallmark reaction of thiophene. The sulfur atom, through the donation of its lone pair of electrons to the π-system, directs electrophiles preferentially to the α-positions (C2 and C5), which are significantly more reactive than the β-positions (C3 and C4). This regioselectivity is a consequence of the greater stabilization of the carbocation intermediate formed during α-attack, which can be represented by more resonance structures.

The Core of the Matter: Substituent Effects in Methyl 4-phenylthiophene-2-carboxylate

The reactivity of the thiophene ring in methyl 4-phenylthiophene-2-carboxylate is profoundly influenced by the electronic properties of its substituents: the methyl carboxylate group at the C2 position and the phenyl group at the C4 position. A thorough understanding of their individual and combined effects is paramount to predicting and controlling the outcomes of chemical transformations.

The methyl carboxylate group (-COOCH₃) at the C2 position is a potent electron-withdrawing group (EWG) through both inductive and resonance effects. This has two major consequences:

  • Deactivation towards Electrophilic Attack: The -COOCH₃ group significantly reduces the electron density of the thiophene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted thiophene. Halogenation of arenes bearing electron-withdrawing groups, for instance, often requires harsher conditions.[2]

  • Activation towards Nucleophilic Attack: By withdrawing electron density, the -COOCH₃ group stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr), making the ring more susceptible to attack by nucleophiles.[3][4]

The phenyl group (-C₆H₅) at the C4 position has a more nuanced electronic influence. It can exert a weak electron-withdrawing inductive effect due to the sp²-hybridized carbons of the phenyl ring. However, it can also participate in resonance, potentially donating or withdrawing electron density depending on the demands of the reaction. In the context of electrophilic attack on the thiophene ring, it is generally considered to be weakly activating or deactivating and can influence the regioselectivity of incoming electrophiles.

The interplay of these substituents creates a unique electronic landscape on the thiophene ring, with the C5 position being the most likely site for further functionalization, particularly through electrophilic substitution. The C3 position, situated between two substituents, is sterically hindered and electronically deactivated.

Caption: Electronic influence of substituents on the thiophene ring.

A Deep Dive into Reactivity: Key Transformations

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating presence of the methyl carboxylate group, electrophilic aromatic substitution remains a viable, albeit more challenging, pathway for the functionalization of methyl 4-phenylthiophene-2-carboxylate. The key to successful EAS on this substrate lies in the careful selection of reaction conditions to overcome the reduced nucleophilicity of the thiophene ring.

Regioselectivity: The directing effects of the substituents converge to favor electrophilic attack at the C5 position . The C2-ester group, being a meta-director, deactivates the adjacent C3 position and directs incoming electrophiles to the C4 and C5 positions. The C4-phenyl group, being an ortho, para-director, also directs towards the C3 and C5 positions. The C5 position is therefore electronically favored by both substituents.

Typical EAS Reactions:

  • Halogenation: Bromination or chlorination can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid or dimethylformamide. The use of a Lewis acid catalyst may be necessary for less reactive substrates.

  • Nitration: Nitration of deactivated thiophenes requires potent nitrating agents, such as a mixture of fuming nitric acid and sulfuric acid, at low temperatures to prevent side reactions.[5][6] The ester group is generally stable to nitration conditions, unlike a free carboxylic acid which can undergo decarboxylative nitration.[7]

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product
BrominationNBS, Acetic AcidMethyl 5-bromo-4-phenylthiophene-2-carboxylate
NitrationHNO₃, H₂SO₄Methyl 5-nitro-4-phenylthiophene-2-carboxylate
AcylationAcyl chloride, AlCl₃Methyl 5-acyl-4-phenylthiophene-2-carboxylate
Nucleophilic Aromatic Substitution (SNAr)

The presence of the strong electron-withdrawing methyl carboxylate group at C2 potentially allows for nucleophilic aromatic substitution, a reaction not typically observed with electron-rich thiophenes. For SNAr to occur, a good leaving group, such as a halide, must be present on the ring, typically at an activated position. For instance, if a halogen were present at the C5 position, the molecule would be activated for nucleophilic displacement.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for the functionalization of heterocycles through metal-catalyzed cross-coupling reactions. These methods provide a versatile and often highly regioselective means of forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds.[8][9][10][11] To employ this reaction, the thiophene ring must first be halogenated, typically at the C5 position as predicted for EAS. The resulting 5-halothiophene can then be coupled with a wide variety of boronic acids or esters.

Suzuki_Workflow start Methyl 4-phenylthiophene-2-carboxylate step1 Halogenation (e.g., NBS) C5-Position start->step1 step2 Methyl 5-bromo-4-phenylthiophene-2-carboxylate step1->step2 step3 Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) step2->step3 end Methyl 5-aryl-4-phenylthiophene-2-carboxylate step3->end

Caption: Workflow for C5-arylation via Suzuki-Miyaura coupling.

Heck Coupling: The Heck reaction provides a method for the arylation or vinylation of the thiophene ring.[12][13] Similar to the Suzuki coupling, a halogenated thiophene derivative is typically used. The reaction of a 5-halothiophene with an alkene in the presence of a palladium catalyst and a base would yield a 5-alkenylthiophene derivative. The regioselectivity of the Heck reaction on thiophenes substituted with an electron-withdrawing group at the 2-position is generally high.[14]

Direct C-H Arylation: A more contemporary and atom-economical approach is the direct C-H functionalization, which avoids the pre-functionalization step of halogenation. Palladium-catalyzed direct arylation can be used to couple aryl halides directly with the C-H bonds of thiophenes.[15][16] For methyl 4-phenylthiophene-2-carboxylate, the most likely position for direct C-H arylation would be the C5 position, given its higher electron density relative to the C3 position and lack of steric hindrance.

Reduction and Oxidation

Reduction: The methyl ester group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄). The thiophene ring itself is generally stable to these conditions, although more forcing conditions can lead to ring opening.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and then to a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.[17][18][19] The presence of electron-withdrawing groups on the thiophene ring generally makes it more difficult to oxidize.[18]

Experimental Protocols: A Practical Approach

The following protocols are based on established methodologies for analogous substituted thiophenes and are designed to be self-validating starting points for the functionalization of methyl 4-phenylthiophene-2-carboxylate.

Protocol for C5-Bromination

Objective: To regioselectively introduce a bromine atom at the C5 position of methyl 4-phenylthiophene-2-carboxylate.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-phenylthiophene-2-carboxylate (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) to the solution in one portion.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for C5-Arylation via Suzuki-Miyaura Coupling

Objective: To couple an aryl group at the C5 position of methyl 5-bromo-4-phenylthiophene-2-carboxylate.

Methodology:

  • Reaction Setup: To a Schlenk flask, add methyl 5-bromo-4-phenylthiophene-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to reflux (around 90-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and add water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography. A general procedure for a similar Suzuki coupling is described in the literature.[20]

Conclusion

The reactivity of the thiophene ring in methyl 4-phenylthiophene-2-carboxylate is a fascinating case study in the principles of physical organic chemistry. The strong deactivating effect of the C2-ester group is the dominant factor, rendering the ring less susceptible to electrophilic attack but opening up possibilities for other transformations. The C5 position emerges as the primary site for functionalization, a prediction supported by the combined electronic effects of both substituents. By leveraging both classical and modern synthetic methodologies, researchers can selectively modify this versatile scaffold, paving the way for the discovery and development of novel chemical entities with potential applications in pharmaceuticals and materials science.

References

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Retrieved February 2, 2026, from [Link]

  • chemeurope.com. (n.d.). Electrophilic substitution. Retrieved February 2, 2026, from [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Retrieved February 2, 2026, from [Link]

  • PNAS. (2021). Electrophilic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved February 2, 2026, from [Link]

  • Filo. (n.d.). Explain the disproportionate Nitration of Thiophene in term reaction kinetic. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 10.5: Electrophilic Substitution. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Retrieved February 2, 2026, from [Link]

  • PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved February 2, 2026, from [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Retrieved February 2, 2026, from [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved February 2, 2026, from [Link]

  • IUCr Journals. (2003). 2-Acetylphenyl 5-methylthiophene-2-carboxylate. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Retrieved February 2, 2026, from [Link]

  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved February 2, 2026, from [Link]

  • Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. (n.d.). Retrieved February 2, 2026, from [Link]

  • PMC - NIH. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Retrieved February 2, 2026, from [Link]

  • NIH. (n.d.). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis. (n.d.). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Retrieved February 2, 2026, from [Link]

  • ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved February 2, 2026, from [Link]

  • NIH. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved February 2, 2026, from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2014). (PDF) Thiophene Oxidation and Reduction Chemistry. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (2023). Dimerization reactions with oxidized brominated thiophenes. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Direct Arylation of Thiophenes in Continuous Flow. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN101987842A - Method for preparing 2-methyl thiophene derivatives.
  • Reddit. (2022). Regioselectivity In Relationship To Halogenation. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Conjugated Polymers from Direct Arylation Polycondensation of 3,4-Difluorothiophene-Substituted Aryls: Synthesis and Properties. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved February 2, 2026, from [Link]

  • YouTube. (2020). MCQ-83: About Nitration reaction on 5-member heterocycles (for BS-MS, CSIR-NET, GATE, IIT-JAM, M.Sc). Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved February 2, 2026, from [Link]

  • YouTube. (2024). Heck Coupling Reaction || Oxidative Addition, Reductive/Beta-Hydride Elimination, Carbopalladation. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Retrieved February 2, 2026, from [Link]

Sources

Technical Guide: Therapeutic Utility & Synthetic Strategies of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Advantage

In modern medicinal chemistry, the thiophene ring is not merely a structural spacer; it is a tunable electronic valve. While classically viewed as a bioisostere of benzene, the thiophene moiety offers distinct physicochemical advantages: a smaller van der Waals radius, higher lipophilicity (LogP), and unique electron-donating capabilities via the sulfur lone pair.

This guide moves beyond basic textbook definitions to explore the high-value application of substituted thiophenes in oncology (specifically kinase inhibition) and the critical synthetic and metabolic considerations required to develop viable clinical candidates.

The Pharmacophore Advantage: Beyond Benzene Bioisosterism

The substitution of a phenyl ring with a thiophene (bioisosterism) is a standard optimization strategy, but the decision must be driven by causality, not randomness.

Electronic & Steric Rationale
  • Bond Angle Geometry: The C–S–C bond angle in thiophene is approximately 92°, compared to the 120° angles in benzene. This alteration changes the vector of substituents at the 2- and 5-positions, often allowing for a more "snug" fit in cryptic hydrophobic pockets of enzymes that phenyl analogs cannot access.

  • Non-Bonded Interactions: The sulfur atom acts as a weak hydrogen bond acceptor. In kinase ATP-binding pockets, this interaction can anchor the inhibitor more effectively than a hydrophobic phenyl ring.

Physicochemical Comparison
PropertyBenzeneThiopheneDrug Design Implication
Aromaticity High (Resonance Energy ~36 kcal/mol)Moderate (Resonance Energy ~29 kcal/mol)Thiophene is more reactive to electrophilic attack (metabolic liability).
Electronegativity Carbon backboneSulfur (electronegative)Inductive effects alter pKa of adjacent amines.
Lipophilicity BaselineGenerally HigherImproved membrane permeability; risk of non-specific binding.
Metabolic Handle Epoxidation (slow)S-oxidation (fast)Requires blocking groups at C-2/C-5 to prevent toxicity.

Therapeutic Focus: Oncology & Kinase Inhibition[1][2][3]

Substituted thiophenes have emerged as "privileged structures" in the design of multi-targeted kinase inhibitors. The scaffold is particularly effective in Type I and Type II inhibitors targeting VEGFR, AKT, and WEE1.

Mechanism of Action: The ATP-Binding Pocket

In the context of VEGFR-2 inhibition, fused thiophene derivatives (e.g., thienopyrimidines) mimic the adenine ring of ATP. The sulfur atom often orients the molecule to form hydrogen bonds with the "hinge region" amino acids (e.g., Cys919 in VEGFR-2).

Recent studies have validated Compound 16b (a 5-hydroxybenzothiophene derivative) as a potent multi-kinase inhibitor, showing nanomolar efficacy against CLK1, DYRK1A, and Haspin kinases [1].[1] Similarly, the tetrahydrobenzo[b]thiophene derivative BU17 has shown dual activity: inhibiting WEE1 kinase while simultaneously destabilizing tubulin polymerization, leading to G2/M cell cycle arrest [2].[2]

Visualization: Thiophene SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing a thiophene-based kinase inhibitor.

Thiophene_SAR Core Thiophene Core Pos2 Position 2: H-Bond Donor/Acceptor (Hinge Binding) Core->Pos2 Functionalization Pos3 Position 3: Solubilizing Group (Solvent Exposure) Core->Pos3 Substitution Pos4_5 Positions 4 & 5: Hydrophobic Tail (Selectivity Pocket) Core->Pos4_5 Extension Activity Kinase Inhibition (IC50 < 100 nM) Pos2->Activity Primary Anchor Pos3->Activity ADME Optimization Pos4_5->Activity Specificity

Figure 1: Strategic substitution logic for thiophene-based kinase inhibitors. Position 2 is critical for hinge binding, while positions 4 and 5 dictate selectivity.

Synthetic Methodology: The Optimized Gewald Reaction

For the synthesis of 2-aminothiophenes (the most common scaffold for kinase inhibitors), the Gewald Reaction is the industry standard. However, reproducibility can be an issue due to the quality of elemental sulfur and base selection.

Below is a validated protocol optimized for library generation.

Protocol: Microwave-Assisted Gewald Synthesis

Objective: Synthesis of polysubstituted 2-aminothiophenes.[3] Scale: 10 mmol.

Reagents:

  • Ketone/Aldehyde (1.0 eq)

  • Activated Nitrile (e.g., Ethyl cyanoacetate, 1.0 eq)

  • Elemental Sulfur (S₈, 1.0 eq)

  • Morpholine (Catalytic base, 1.5 eq)

  • Ethanol (Solvent)[4]

Step-by-Step Workflow:

  • Pre-mixing: In a microwave-safe vial (20 mL), dissolve the ketone (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (10 mL).

  • Activation: Add Morpholine (15 mmol) dropwise. Note: The reaction is exothermic; ensure cooling if scaling up.

  • Sulfur Addition: Add elemental sulfur (10 mmol) to the stirring solution.

  • Irradiation: Seal the vial and irradiate at 100°C for 15–20 minutes (max power 150W). Conventional heating requires reflux for 2–4 hours.

  • Work-up: Cool the reaction mixture to 4°C. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo and purify via flash column chromatography (Hexane:EtOAc gradient).

Validation Checkpoint:

  • TLC: Monitor disappearance of the ketone.

  • NMR: Look for the characteristic -NH₂ broad singlet around 7.0 ppm (DMSO-d6) and the disappearance of the methylene protons of the cyanoacetate.

ADME & Toxicology: The S-Oxidation Liability

The primary risk in thiophene drug development is metabolic bioactivation . Unlike benzene, the sulfur atom is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

The Mechanism of Toxicity

The metabolic pathway proceeds via S-oxidation, leading to a thiophene-S-oxide or thiophene-epoxide. These are highly reactive electrophiles (Michael acceptors) that can covalently bind to cellular proteins (e.g., glutathione S-transferases), leading to hepatotoxicity or idiosyncratic drug reactions (IDRs).

Mitigation Strategy:

  • Block Metabolic Sites: Substitute the C-2 and C-5 positions with electron-withdrawing groups or halogens to reduce electron density and prevent enzymatic oxidation.

  • Scaffold Hopping: If S-oxidation is rapid, consider a thiazole or isothiazole bioisostere.

Visualization: Bioactivation Pathway

The following diagram details the "danger zone" of thiophene metabolism.

Thiophene_Metabolism Drug Thiophene-Drug CYP CYP450 (Bioactivation) Drug->CYP S_Oxide Thiophene-S-Oxide (Reactive Electrophile) CYP->S_Oxide Oxidation Epoxide Thiophene Epoxide (Unstable) S_Oxide->Epoxide Rearrangement GSH Glutathione (GSH) Conjugation S_Oxide->GSH Phase II Defense Protein Cellular Proteins (Nucleophiles) S_Oxide->Protein Covalent Binding Epoxide->GSH Epoxide->Protein Detox Mercapturic Acid (Excretion) GSH->Detox Safe Route Tox Hepatotoxicity / IDR Protein->Tox Immune Response

Figure 2: Metabolic bioactivation of thiophene. The competition between Glutathione (GSH) detoxification and protein binding determines toxicity.

References

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Source: Future Medicinal Chemistry (2024). URL:[Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Source: Journal of Advanced Research (via PMC). URL:[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Source: Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. Source: RSC Medicinal Chemistry (2025).[5] URL:[Link]

Sources

Thiophene carboxylates as precursors for organic semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thiophene Carboxylates: The Strategic Scaffold for Next-Gen Organic Semiconductors[1]

Executive Summary

Thiophene carboxylates represent a critical class of synthons in the development of high-performance organic semiconductors (OSCs).[1] Unlike simple alkyl-thiophenes, carboxylate-functionalized precursors offer a dual advantage: electronic tunability via the electron-withdrawing ester group and structural versatility as a gateway to fused-ring systems like thieno[3,2-b]thiophene (TT).[1][2] This guide dissects the technical utility of thiophene carboxylates, detailing their synthesis, transformation into active semiconductor cores, and the specific experimental protocols required to validate these pathways.

Part 1: The Synthetic Engine

The utility of thiophene carboxylates begins with their scalable synthesis and subsequent cyclization capabilities.[1] Two primary named reactions dominate this landscape: the Gewald Reaction for generating the initial thiophene core, and the Fiesselmann Synthesis for fusing a second ring.[1]

The Gewald Reaction: De Novo Thiophene Construction

The Gewald reaction is the most robust method for synthesizing 2-aminothiophene-3-carboxylates.[1] It involves the multi-component condensation of a ketone/aldehyde, an activated nitrile (e.g., methyl cyanoacetate), and elemental sulfur.[2]

  • Mechanism: Knoevenagel condensation followed by thiolation and cyclization.[1][3]

  • Relevance: Generates a highly functionalized core (amine at C2, ester at C3) ready for further derivation into thienopyrimidines or conversion to nitriles for Diketopyrrolopyrrole (DPP) synthesis.[2]

The Fiesselmann Synthesis: Accessing the Thieno[3,2-b]thiophene (TT) Core

The thieno[3,2-b]thiophene (TT) moiety is ubiquitous in high-mobility polymers (e.g., PBTTT).[2] The most efficient route to this fused system utilizes thiophene-2-carboxylate derivatives (specifically 3-halo-thiophene-2-esters) as the electrophilic partner in a condensation with alkyl thioglycolates.[1][2]

Mechanistic Insight: The reaction proceeds via a nucleophilic aromatic substitution (


) or metal-catalyzed coupling where the thiol attacks the C3-position, followed by a Dieckmann-type condensation between the methylene of the thioglycolate and the C2-ester.[1] This cascade creates the second thiophene ring.[1]

Part 2: Critical Transformations & Decision Pathways

Researchers must select the appropriate transformation pathway based on the desired electronic outcome.[1]

Pathway A: Side-Chain Engineering (Ester-Functionalized Polymers)

Direct polymerization of thiophene-3-carboxylates yields polymers with deep HOMO levels due to the electron-withdrawing nature of the ester.[1][2]

  • Effect: Increases ionization potential (HOMO shifts from ~-4.9 eV to ~-5.4 eV), significantly enhancing oxidative stability (air stability).[1][2]

  • Trade-off: Ester groups can reduce solubility compared to alkyl chains; branched esters (e.g., 2-ethylhexyl) are often required.[1][2]

Pathway B: Fused-Ring Construction (TT Synthesis)

This is the primary route for high-mobility p-type materials.[1][2] The carboxylate is not retained in the final semiconductor but serves as the scaffold for ring closure.[1]

  • Protocol: Saponification of the resulting thieno[3,2-b]thiophene-2-carboxylate followed by copper-mediated decarboxylation yields the unsubstituted TT core.[1][2]

Pathway C: DPP Precursors

Thiophene carboxylates are converted to thiophene-carbonitriles (via amide dehydration).[1][2] These nitriles react with succinates to form the Diketopyrrolopyrrole (DPP) core, a dominant acceptor unit in donor-acceptor polymers.[2]

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways available from a standard thiophene-carboxylate precursor.

ThiophenePathways Precursor Thiophene-3-carboxylate (Precursor) Polymer Poly(thiophene-3-carboxylate) (Deep HOMO Polymer) Precursor->Polymer Oxidative or GRIM Polymerization Intermed_TT Thieno[3,2-b]thiophene-2-carboxylate Precursor->Intermed_TT Fiesselmann Condensation (+ Methyl Thioglycolate) Amide Thiophene-3-carboxamide Precursor->Amide Amidation Final_TT Thieno[3,2-b]thiophene (High Mobility Core) Intermed_TT->Final_TT 1. Saponification 2. Cu-Decarboxylation Nitrile Thiophene-3-carbonitrile Amide->Nitrile Dehydration DPP Diketopyrrolopyrrole (DPP) Nitrile->DPP Succinate Condensation

Caption: Divergent synthetic pathways from thiophene carboxylate precursors to three major classes of organic semiconductor materials.[2]

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of Methyl thieno[3,2-b]thiophene-2-carboxylate Objective: To synthesize the fused TT core from a monocyclic precursor. Precursor: Methyl 3-bromothiophene-2-carboxylate.[1][2]

Reagents:
  • Methyl 3-bromothiophene-2-carboxylate (1.0 eq)[1][2]

  • Methyl thioglycolate (1.2 eq)[2]

  • Potassium carbonate (

    
    ) or Potassium tert-butoxide (
    
    
    
    ) (2.5 eq)[2]
  • DMF (Dimethylformamide), anhydrous.[2]

Step-by-Step Methodology:
  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ). Add anhydrous DMF (0.2 M concentration relative to substrate).[2]
    
  • Nucleophilic Attack: Add methyl thioglycolate and the base (

    
    ) to the DMF.[1] Stir at 
    
    
    
    for 30 minutes to generate the thiolate anion.
  • Addition: Dropwise add a solution of Methyl 3-bromothiophene-2-carboxylate in DMF.

    • Causality: Slow addition prevents localized high concentrations that could lead to intermolecular side reactions rather than the desired cyclization.[1]

  • Cyclization (The Fiesselmann Step): Heat the reaction mixture to

    
     for 12–16 hours.
    
    • Mechanism Check: The thiolate displaces the bromide (

      
      ), and the resulting intermediate undergoes intramolecular Claisen condensation to close the ring.
      
  • Work-up: Cool to room temperature. Pour into ice-water (precipitates the product).[1][2] Filter the solid or extract with Ethyl Acetate.[1]

  • Self-Validating Check (TLC):

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: Hexanes:Ethyl Acetate (8:2).[2]

    • Observation: The starting material (bromide) is less polar.[2] The product (fused system) will typically have a lower

      
       and may fluoresce blue/green under UV (365 nm) due to extended conjugation.[2]
      
  • Purification: Recrystallization from Ethanol or Column Chromatography.[1]

Part 5: Data Presentation & Electronic Impact

The following table contrasts the electronic properties of standard alkyl-substituted polythiophenes against those derived from carboxylate precursors.

PropertyPoly(3-hexylthiophene) (P3HT)Poly(3-alkoxycarbonylthiophene) (P3Ester)Impact on Device Physics
Side Chain Alkyl (-C6H13)Ester (-COOR)Ester induces dipole & steric lock.[2]
HOMO Level -4.9 to -5.1 eV-5.4 to -5.6 eVDeeper HOMO = Better air stability (

increase).[1][2]
LUMO Level -3.0 eV-3.4 eVLower LUMO facilitates electron injection (n-type character).[1][2]
Bandgap ~1.9 eV~2.0 - 2.1 eVSlightly wider gap due to twisted backbone (if steric bulk is high).[1][2]
Solubility High (in CHCl3, CB)Moderate (Requires branched R groups)Ester polarity can improve miscibility with PCBM acceptors.[2]

References

  • Gewald Reaction Mechanism & Catalysis

    • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Bor
    • Source: d-nb.info[1]

    • [2]

  • Fiesselmann Synthesis of Thieno[3,2-b]thiophene

    • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction.
    • Source: Beilstein Journal of Organic Chemistry (via NIH)[2]

  • Ester-Functionalized Polythiophenes

    • Regiocontrolled synthesis of ester-functionalized polythiophenes via direct arylation polycondensation.[1][4]

    • Source: Kyushu University Pure Portal[1]

  • Thieno[3,2-b]thiophene as Semiconductor Core

    • Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
    • Source: PMC (NIH)[2]

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A Theoretical Treatise on the Electronic Architecture of Phenylthiophenes: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenylthiophenes represent a cornerstone class of organic conjugated materials, demonstrating immense potential in fields ranging from organic electronics to medicinal chemistry.[1] Their unique electronic structure, characterized by a tunable π-conjugated system, governs their functionality and makes them prime candidates for the rational design of novel materials and therapeutics. This in-depth technical guide provides a comprehensive exploration of the theoretical methodologies employed to elucidate the electronic properties of phenylthiophenes. We will delve into the core principles of quantum chemical calculations, dissect the intricacies of their electronic architecture, and provide a practical workflow for researchers to conduct their own computational investigations. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage theoretical studies in the advancement of phenylthiophene-based technologies.

The Significance of Phenylthiophenes: A Tale of Two Rings

The fusion of a phenyl and a thiophene ring gives rise to a molecular scaffold with a rich and tunable electronic landscape. The thiophene moiety, an electron-rich heterocycle, readily donates electrons to the conjugated system, while the phenyl group can act as either a donor or an acceptor depending on its substitution.[2] This inherent versatility allows for the fine-tuning of the material's optoelectronic properties, making phenylthiophenes attractive for a wide array of applications, including:

  • Organic Electronics: The tunable conductivity and charge transport properties of phenylthiophene derivatives make them ideal components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic field-effect transistors (OFETs).[3][4]

  • Medicinal Chemistry: The phenylthiophene core is a recognized pharmacophore present in numerous biologically active compounds. Understanding its electronic structure is crucial for designing molecules with specific drug-receptor interactions and for predicting their metabolic stability.[1]

  • Sensors and Switches: The sensitivity of the electronic structure to external stimuli, such as light or the presence of analytes, enables the development of phenylthiophene-based chemical sensors and molecular switches.[5]

Unveiling the Electronic Secrets: A Primer on Theoretical Methodologies

To peer into the electronic heart of phenylthiophenes, we turn to the powerful tools of computational chemistry. These methods allow us to model the behavior of electrons within a molecule and predict a wide range of properties with remarkable accuracy.

The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

At the forefront of theoretical investigations into phenylthiophenes is Density Functional Theory (DFT).[3][4][6] DFT offers a favorable balance between computational cost and accuracy, making it the method of choice for studying the ground-state electronic properties of medium to large-sized molecules. The core principle of DFT lies in the fact that the total energy of a system is a functional of its electron density. By solving the Kohn-Sham equations, we can obtain the ground-state electron density and, from it, derive a wealth of information about the molecule's electronic structure.

The choice of the functional and basis set is a critical decision in any DFT calculation. For phenylthiophene systems, the B3LYP hybrid functional has been widely and successfully used.[3][4][6] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of conjugated systems. The 6-31G(d) and 6-311++G(d,p) basis sets are commonly employed to provide a good description of the electron distribution around the atoms.[6]

Illuminating the Excited States: Time-Dependent Density Functional Theory (TD-DFT)

To understand the photophysical properties of phenylthiophenes, such as their absorption and emission of light, we must venture into the realm of excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of electronic excitation energies and oscillator strengths.[6] This information is invaluable for predicting the UV-Vis absorption spectra of these molecules and for understanding their behavior upon photoexcitation.[5][7]

The Core of the Matter: Dissecting the Electronic Structure

Theoretical calculations provide a detailed picture of the electronic architecture of phenylthiophenes. Key parameters that are routinely investigated include:

The Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's chemical reactivity and electronic transitions.[2] The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy reflects its ability to accept an electron (electron affinity).[3] In phenylthiophenes, the HOMO is typically a π-orbital delocalized over the entire conjugated backbone, while the LUMO is a corresponding π*-antibonding orbital.[2]

The HOMO-LUMO Gap: A Window into Reactivity and Color

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that governs the molecule's kinetic stability, chemical reactivity, and optical properties.[2] A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum (i.e., absorption of lower energy light). The ability to tune this gap through chemical modification is a central theme in the design of novel phenylthiophene-based materials.

The Influence of Substituents: A Game of Electron Donation and Withdrawal

The electronic properties of the phenylthiophene core can be dramatically altered by the introduction of substituent groups.[3] Electron-donating groups (EDGs), such as alkoxy (-OR) or amino (-NR2) groups, increase the energy of the HOMO, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, lower the energy of the LUMO, making the molecule a better electron acceptor.[2][3] This fine-tuning of the frontier orbital energies is a powerful strategy for tailoring the properties of phenylthiophenes for specific applications. For instance, in the context of organic solar cells, matching the energy levels of the donor and acceptor materials is critical for efficient charge separation.[8]

A Practical Guide: Performing a Quantum Chemical Calculation on a Phenylthiophene Derivative

This section provides a step-by-step protocol for performing a typical DFT and TD-DFT calculation on a substituted phenylthiophene using a computational chemistry software package like Gaussian.[6]

Step-by-Step Computational Workflow
  • Molecular Structure Construction: Begin by building the 3D structure of the desired phenylthiophene derivative using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is typically done using the B3LYP functional with a modest basis set like 6-31G(d).[6]

  • Frequency Calculation: After optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[6]

  • Single-Point Energy Calculation: With the optimized geometry, perform a more accurate single-point energy calculation using a larger basis set, such as 6-311++G(d,p), to obtain more reliable electronic properties.[6] This calculation will yield the HOMO and LUMO energies.

  • TD-DFT Calculation: To predict the UV-Vis absorption spectrum, perform a TD-DFT calculation on the optimized structure. This will provide the excitation energies and oscillator strengths for the lowest-lying electronic transitions.[6]

  • Data Analysis and Visualization: Analyze the output files to extract the relevant data, such as orbital energies, orbital plots, and predicted absorption wavelengths. Molecular visualization software can be used to view the shapes of the HOMO and LUMO.

Visualizing the Computational Workflow

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_output Analysis & Visualization mol_build 1. Molecular Structure Construction geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt Initial Structure freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Geometry spe_calc 4. Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) freq_calc->spe_calc Verified Minimum tddft_calc 5. TD-DFT Calculation spe_calc->tddft_calc data_analysis 6. Data Extraction: HOMO/LUMO Energies, Excitation Energies spe_calc->data_analysis Electronic Properties tddft_calc->data_analysis Excited State Properties visualization 7. Visualization: Orbital Plots, Predicted Spectra data_analysis->visualization

Caption: A typical workflow for the theoretical study of a phenylthiophene derivative.

Quantitative Insights: A Comparative Analysis of Substituted Phenylthiophenes

The following table summarizes the calculated electronic properties of a series of 2-phenylthiophene derivatives with different substituents at the para-position of the phenyl ring. These values, obtained from DFT calculations, illustrate the profound impact of substitution on the electronic structure.

Substituent (at para-position)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-H (unsubstituted)-5.87-1.234.64
-CH₃ (Methyl)-5.72-1.184.54
-OCH₃ (Methoxy)-5.51-1.114.40
-NO₂ (Nitro)-6.45-2.543.91
-CN (Cyano)-6.38-2.393.99

Note: The values presented in this table are illustrative and can vary depending on the specific computational methodology employed.

Bridging Theory and Experiment: A Self-Validating System

A robust theoretical study does not exist in a vacuum. The predictions made by computational models must be validated against experimental data. For instance, the calculated UV-Vis absorption maxima from TD-DFT can be compared with experimentally measured spectra.[6] Similarly, the calculated ionization potentials and electron affinities can be correlated with electrochemical measurements, such as cyclic voltammetry. This synergy between theory and experiment creates a self-validating system, where theoretical insights guide experimental design, and experimental results refine and validate the computational models.

Future Directions and Concluding Remarks

The theoretical study of the electronic structure of phenylthiophenes is a vibrant and evolving field. Future research will likely focus on more complex systems, such as oligomers and polymers, and on the investigation of their excited-state dynamics using more advanced computational methods.[5][7] The continued development of computational methodologies, coupled with increasing computational power, will undoubtedly lead to a deeper understanding of these fascinating molecules and accelerate their application in cutting-edge technologies.

This guide has provided a comprehensive overview of the theoretical approaches used to study the electronic structure of phenylthiophenes. By understanding the principles behind these methods and the insights they provide, researchers can more effectively design and develop novel phenylthiophene-based materials and therapeutics with tailored properties.

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An In-Depth Technical Guide to the Structure-Activity Relationship of Methyl 4-phenylthiophene-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of methyl 4-phenylthiophene-2-carboxylate analogs, a class of compounds with significant potential in therapeutic development. Drawing upon established synthetic methodologies and biological evaluation techniques, this document will delve into the critical structural features influencing their anti-inflammatory and anticancer activities. By synthesizing current research, this guide aims to provide a framework for the rational design of novel, more potent, and selective therapeutic agents based on this versatile thiophene scaffold.

Introduction: The Methyl 4-phenylthiophene-2-carboxylate Core

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for drug discovery. The methyl 4-phenylthiophene-2-carboxylate core, in particular, presents a modifiable framework with key positions for structural variation, allowing for the fine-tuning of its pharmacological profile. The strategic placement of a phenyl group at the 4-position and a methyl carboxylate at the 2-position provides a foundation for exploring diverse chemical space and influencing biological activity.

This guide will focus on two primary therapeutic areas where analogs of this core have shown promise: inflammation and cancer. Understanding the intricate relationship between chemical structure and biological function is paramount for advancing these compounds from promising hits to viable clinical candidates.

Synthetic Strategies for Analog Development

The synthesis of methyl 4-phenylthiophene-2-carboxylate and its analogs can be achieved through several established synthetic routes. The choice of a specific pathway often depends on the desired substitution patterns on both the thiophene and phenyl rings.

Core Scaffold Synthesis: Gewald Reaction

A cornerstone in thiophene synthesis is the Gewald reaction, a one-pot multicomponent reaction that efficiently constructs highly substituted 2-aminothiophenes.[1][2][3][4][5] While the direct synthesis of the title compound is not a classic Gewald synthesis, this methodology is crucial for accessing key precursors and analogs, particularly those with amino functionalities, which can be further modified.

The general mechanism involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[5]

Experimental Protocol: Generalized Gewald Synthesis of 2-Aminothiophenes [1][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone/aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide.

  • Catalyst Addition: Add a basic catalyst, such as morpholine or piperidine (0.2-0.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Aryl-Thiophene Bond Formation: Suzuki-Miyaura Cross-Coupling

To introduce or modify the phenyl group at the 4-position of the thiophene ring, the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool.[6][7][8][9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid or ester and a halide or triflate.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling [6][8]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the thiophene halide/triflate (1.0 eq), the aryl boronic acid/ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Base Addition: Add a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq) or potassium carbonate.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Caption: General synthetic workflows for thiophene analogs.

Structure-Activity Relationship (SAR) for Anti-Inflammatory Activity

While direct SAR studies on methyl 4-phenylthiophene-2-carboxylate are limited in the public domain, valuable insights can be gleaned from structurally related thiophene derivatives. The primary mechanisms of anti-inflammatory action for many thiophene-based compounds involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), as well as the modulation of pro-inflammatory cytokine production.[11][12][13][14][15]

Substitutions on the Phenyl Ring

The nature and position of substituents on the 4-phenyl ring play a critical role in modulating anti-inflammatory activity.

  • Electron-donating vs. Electron-withdrawing Groups: Studies on related scaffolds have shown that the electronic properties of the phenyl ring substituents are crucial. While a comprehensive SAR is not available for the title compound, it is plausible that both electron-donating and electron-withdrawing groups could be beneficial depending on the specific inflammatory target. For instance, in some series, electron-withdrawing groups like nitro substituents have been shown to enhance anti-inflammatory activity.[16]

  • Steric Factors: The size and position of substituents can influence the molecule's ability to fit into the active site of target enzymes. Bulky groups in the ortho position may cause steric hindrance, while para-substitution is often well-tolerated and can enhance activity.

Modifications of the Thiophene Ring and Carboxylate Group
  • Substitution at the 5-position: The 5-position of the thiophene ring is a key site for modification. Introducing small alkyl or substituted aryl groups at this position can significantly impact activity.

  • The Carboxylate Moiety: The methyl ester at the 2-position is a critical feature. Hydrolysis to the corresponding carboxylic acid can alter the compound's pharmacokinetic properties and its interaction with biological targets. Conversion of the ester to amides or other bioisosteres is a common strategy to explore different binding interactions and improve metabolic stability.

Table 1: Hypothetical SAR for Anti-Inflammatory Activity of Methyl 4-phenylthiophene-2-carboxylate Analogs

R1 (Phenyl Substituent)R2 (Thiophene-5-position)R3 (Carboxylate Moiety)Predicted Anti-Inflammatory ActivityRationale
HH-COOCH₃BaselineUnsubstituted core scaffold.
4-NO₂H-COOCH₃Potentially IncreasedElectron-withdrawing groups can enhance activity in some thiophene series.[16]
4-OCH₃H-COOCH₃Potentially IncreasedElectron-donating groups may favor binding to certain targets.
HCH₃-COOCH₃Potentially ModulatedSmall alkyl groups can improve lipophilicity and target engagement.
HH-COOHLikely AlteredChange in polarity and potential for new ionic interactions.
HH-CONH₂Likely AlteredAmide can form different hydrogen bonds compared to the ester.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [14][15]

  • Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing reaction buffer (e.g., Tris-HCl), heme, and the enzyme.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., celecoxib).

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: The product, prostaglandin H₂ (PGH₂), is reduced to PGF₂α. The concentration of PGF₂α is measured using an enzyme immunoassay (EIA) kit, typically by reading the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) for Anticancer Activity

Thiophene derivatives have demonstrated a broad spectrum of anticancer activities, often through mechanisms such as the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[17][18][19][20] The SAR for the anticancer potential of methyl 4-phenylthiophene-2-carboxylate analogs is likely to be highly dependent on the specific cancer cell line and the molecular target.

Substitutions on the Phenyl Ring
  • Halogen and Nitro Groups: The presence of electron-withdrawing groups, such as nitro and chloro moieties, on the phenyl ring has been associated with enhanced cytotoxic activity in several thiophene-based anticancer agents.[19] A para-nitro substituent, in particular, has been shown to be beneficial.[19]

  • Positional Isomers: The position of the substituent on the phenyl ring is critical. For example, a meta-chlorine has been reported to be more effective than other positional isomers against certain cancer cell lines.[19]

Modifications of the Thiophene Core
  • Conversion of the Carboxylate to Carboxamide: Transforming the methyl ester at the 2-position into a carboxamide can introduce new hydrogen bonding capabilities, which may be crucial for interaction with anticancer targets like tubulin.[17] The nature of the substituent on the amide nitrogen provides another avenue for SAR exploration.

Table 2: Hypothetical SAR for Anticancer Activity of Methyl 4-phenylthiophene-2-carboxylate Analogs

R1 (Phenyl Substituent)R2 (Thiophene-5-position)R3 (Position 2 Moiety)Predicted Anticancer ActivityRationale
HH-COOCH₃BaselineUnsubstituted core scaffold.
4-NO₂H-COOCH₃Potentially IncreasedElectron-withdrawing groups are often favorable for cytotoxicity.[19]
3-ClH-COOCH₃Potentially IncreasedPositional effects of halogens can significantly impact activity.[19]
HH-CONH-PhenylPotentially IncreasedCarboxamide can mimic the functionality of known tubulin inhibitors.[17]
4-FH-CONH-(3,4,5-trimethoxyphenyl)Potentially HighMimics the structure of combretastatin A-4, a potent tubulin inhibitor.[17][18]

Experimental Protocol: MTT Assay for Cytotoxicity Screening [21][22][23][24][25]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Caption: Key structural modifications influencing anticancer activity.

Conclusion and Future Directions

The methyl 4-phenylthiophene-2-carboxylate scaffold represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. While direct and comprehensive SAR data for this specific core is still emerging, analysis of related thiophene analogs provides a solid foundation for rational drug design.

Future research should focus on the systematic exploration of substitutions on both the phenyl and thiophene rings, as well as the bioisosteric replacement of the methyl carboxylate group. A multiparametric optimization approach, considering not only potency but also selectivity, pharmacokinetic properties, and toxicity, will be crucial for advancing compounds from this class into clinical development. The detailed synthetic and biological protocols provided in this guide offer a practical framework for researchers to undertake these investigations and unlock the full therapeutic potential of methyl 4-phenylthiophene-2-carboxylate analogs.

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  • Tekin, B., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(14), 5369. [Link]

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  • Valipour, M., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(6), 547-554. [Link]

  • Verma, A., et al. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances, 15(1), 1. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. [Link]

  • Zareef, M., et al. (2022). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]

  • Zareef, M., et al. (2022). Substituted phenylthiophenylamines with antiinflammatory activity. PubMed. [Link]

Sources

An In-depth Technical Guide to the Initial Synthesis and Isolation of Methyl 4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of a robust and modern methodology for the synthesis and isolation of Methyl 4-phenylthiophene-2-carboxylate. This valuable compound serves as a key building block in the development of advanced materials and therapeutic agents, owing to the unique electronic and structural properties of the substituted thiophene scaffold.

The narrative emphasizes not just the procedural steps but the underlying scientific rationale, ensuring that the protocols are self-validating and adaptable. The synthesis is approached via a highly efficient two-step sequence, culminating in a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance.[1]

Strategic Approach: The Suzuki-Miyaura Pathway

For the construction of the C-C bond between the thiophene and phenyl rings, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice. This strategy is predicated on its numerous advantages over classical condensation methods:

  • Mild Reaction Conditions: The reaction avoids the harsh temperatures and aggressive reagents that can lead to substrate decomposition and side-product formation.

  • Exceptional Functional Group Tolerance: The methodology is compatible with a wide array of functional groups, such as the ester moiety in our target, obviating the need for extensive protecting group chemistry.

  • High Yields and Selectivity: Suzuki-Miyaura couplings are renowned for their efficiency and predictability, consistently providing high yields of the desired product.[2]

  • Commercially Available Reagents: The required boronic acids and catalysts are readily available, facilitating straightforward implementation.

The overall synthetic strategy is dissected into two primary stages:

  • Synthesis of the Key Precursor: Preparation of Methyl 4-bromothiophene-2-carboxylate.

  • Carbon-Carbon Bond Formation: The Suzuki-Miyaura cross-coupling of the bromo-precursor with phenylboronic acid.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds via a well-established catalytic cycle involving a Palladium catalyst. Understanding this mechanism is critical for troubleshooting and optimization.

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Methyl 4-bromothiophene-2-carboxylate), inserting itself into the carbon-bromine bond. This forms a new, square planar Pd(II) intermediate.

  • Transmetalation: The phenyl group is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic boronate species. This exchange displaces the halide from the palladium complex.

  • Reductive Elimination: The two organic ligands on the palladium center (the thiophene and phenyl groups) couple, forming the new C-C bond and yielding the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled Ar-Pd(II)L₂-Ar' transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (Methyl 4-bromothiophene -2-carboxylate) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (Phenylboronic Acid) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Part A: Synthesis of Methyl 4-bromothiophene-2-carboxylate

The necessary precursor is synthesized via a straightforward esterification of the corresponding carboxylic acid. The use of thionyl chloride in methanol is a classic and highly effective method for this transformation.[3][4]

Precursor_Synthesis start 4-Bromothiophene- 2-carboxylic Acid reaction Stir at -20°C to RT Reflux for 8h start->reaction reagents Anhydrous Methanol (MeOH) Thionyl Chloride (SOCl₂) reagents->reaction workup Concentrate in vacuo reaction->workup purification Silica Gel Column Chromatography (DCM as eluent) workup->purification product Methyl 4-bromothiophene- 2-carboxylate purification->product

Caption: Workflow for the synthesis of the brominated thiophene precursor.

Step-by-Step Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 4-bromothiophene-2-carboxylic acid.

  • Solvent Addition: Anhydrous methanol is added, and the resulting slurry is stirred under a nitrogen atmosphere.

  • Cooling: The flask is cooled to -20 °C using an appropriate cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: Thionyl chloride is added dropwise via syringe, ensuring the internal temperature does not rise above -5 °C.[3]

  • Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1 hour, followed by heating to reflux for 8 hours.[3]

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude oily residue is purified by flash column chromatography on silica gel, eluting with dichloromethane to afford Methyl 4-bromothiophene-2-carboxylate as a colorless oil.[3]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-Bromothiophene-2-carboxylic acid207.046.02 g29.11.0
Thionyl Chloride118.972.55 mL34.91.2
Anhydrous Methanol32.04100 mL-Solvent
Part B: Suzuki-Miyaura Coupling for Methyl 4-phenylthiophene-2-carboxylate

With the precursor in hand, the key C-C bond formation is executed. This protocol is adapted from established procedures for the Suzuki coupling of aryl halides.[2]

Suzuki_Workflow setup Combine Precursor, Phenylboronic Acid, Base, and Solvent in Flask degas Degas the Mixture (e.g., N₂ bubbling for 30 min) setup->degas catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) degas->catalyst reaction Heat Reaction Mixture (e.g., 80-90°C for 10-16h) under Nitrogen Atmosphere catalyst->reaction workup Cool, Dilute with EtOAc, Wash with H₂O and Brine reaction->workup purification Silica Gel Column Chromatography (Hexane/EtOAc gradient) workup->purification product Methyl 4-phenylthiophene- 2-carboxylate purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask, add Methyl 4-bromothiophene-2-carboxylate, phenylboronic acid, and potassium phosphate.

  • Solvent Addition: Add a mixture of toluene and water.

  • Degassing: The heterogeneous mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: The palladium catalyst (e.g., Pd(dppf)Cl₂) is added under a positive pressure of inert gas.

  • Reaction Progression: The flask is sealed and the mixture is heated to 80–90 °C with vigorous stirring for 10-16 hours. Reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is separated and washed sequentially with water and saturated brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude solid is purified by flash column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Methyl 4-bromothiophene-2-carboxylate221.072.21 g10.01.0
Phenylboronic Acid121.931.46 g12.01.2
Potassium Phosphate (K₃PO₄)212.276.37 g30.03.0
Pd(dppf)Cl₂816.64408 mg0.50.05 (5 mol%)
Toluene / Water-50 mL / 5 mL-Solvent

Isolation and Characterization

Purification Strategy

The primary method for isolating high-purity Methyl 4-phenylthiophene-2-carboxylate is flash column chromatography.

  • Rationale: This technique effectively separates the nonpolar product from the more polar unreacted boronic acid, baseline palladium residues, and other polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient system starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% EtOAc) is typically effective. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

For material that is already substantially pure post-chromatography, recrystallization can be employed as a final polishing step. A solvent system of ethanol or a mixture of hexanes and ethyl acetate is a logical starting point.

Physicochemical and Spectroscopic Data

Confirmation of the product's identity and purity is achieved through a combination of physical and spectroscopic methods.

PropertyValueSource
CAS Number 21676-90-4[5]
Molecular Formula C₁₂H₁₀O₂S[5]
Molecular Weight 218.27 g/mol [5]
Appearance Solid[5]

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.8-8.0 ppm (d, 1H, thiophene proton)

    • δ ~7.5-7.6 ppm (m, 2H, ortho-phenyl protons)

    • δ ~7.3-7.5 ppm (m, 4H, meta/para-phenyl & thiophene protons)

    • δ ~3.9 ppm (s, 3H, methyl ester protons)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~162 ppm (C=O, ester)

    • δ ~145 ppm (quaternary C, thiophene)

    • δ ~135-140 ppm (quaternary C's, thiophene & phenyl)

    • δ ~125-130 ppm (CH, phenyl & thiophene)

    • δ ~52 ppm (OCH₃, methyl ester)

  • FT-IR (ATR):

    • ~1710-1730 cm⁻¹ (C=O stretch, strong)

    • ~1580-1600 cm⁻¹ (C=C aromatic stretch)

    • ~1450-1500 cm⁻¹ (C=C aromatic stretch)

    • ~1250 cm⁻¹ (C-O stretch)

    • ~700-800 cm⁻¹ (C-S stretch)

  • Mass Spectrometry (EI):

    • Expected M⁺ at m/z = 218.04

References

  • Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water. ResearchGate. [Link]

  • Methyl 4-bromothiophene-2-carboxylate Applications. MySkinRecipes. [Link]

  • Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. ResearchGate. [Link]

  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid. ResearchGate. [Link]

  • Methyl 4-Bromothiophene-2-carboxylate Overview. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene. ResearchGate. [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. PeerJ. [Link]

  • Heck Reaction Overview. Organic Chemistry Portal. [Link]

  • Synthesis of bibenzo[c]thiophene derivatives by Stille or Suzuki coupling. New Journal of Chemistry. [Link]

  • Heck Transformations of Biological Compounds. Molecules. [Link]

  • Purification of Boronic Acids. ResearchGate. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Ligand-free Suzuki coupling of arylboronic acids. PubMed. [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. Molecules. [Link]

  • Advancing total synthesis through the Stille cross-coupling. RSC Medicinal Chemistry. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

Sources

Methodological & Application

Gewald synthesis of aminothiophene precursors from thiophene carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Gewald Synthesis of 2-Aminothiophene-3-Carboxylate Scaffolds

Executive Summary

The 2-aminothiophene-3-carboxylate moiety is a "privileged scaffold" in medicinal chemistry, serving as the foundational precursor for kinase inhibitors, antimicrobial agents, and allosteric modulators. While the Gewald reaction is the industry standard for accessing this motif, reproducibility often suffers due to inconsistent sulfur activation and solvent effects.

This guide clarifies the Gewald Three-Component Reaction (G-3CR) , specifically focusing on the synthesis of 2-aminothiophene-3-carboxylates (the "precursors" mentioned in the topic) from ketones, activated nitriles (cyanoacetates), and elemental sulfur. We present two validated protocols: a robust conventional method for scale-up and a microwave-assisted method for rapid library generation.

Scientific Foundation & Mechanism

To troubleshoot the Gewald reaction, one must understand that it is not a simple concerted process but a cascade of equilibria.

The "Morpholine Effect"

While bases like triethylamine or piperidine are occasionally used, morpholine is the superior reagent for this synthesis.

  • Causality: Morpholine possesses a unique ability to solubilize elemental sulfur (

    
    ) by forming morpholine polysulfides (MPS)  in situ.
    
  • Mechanism: The MPS acts as a "sulfur shuttle," delivering soluble sulfur species to the Knoevenagel intermediate more efficiently than solid sulfur can react at the interface. This prevents the common failure mode where unreacted sulfur contaminates the final product.

Mechanistic Pathway

The reaction proceeds through two distinct phases:[1]

  • Knoevenagel Condensation: The ketone condenses with the

    
    -cyanoester to form an 
    
    
    
    -unsaturated nitrile.[2]
  • Sulfurization & Cyclization: The activated methylene/methyl group attacks the sulfur source, followed by intramolecular cyclization onto the nitrile.

Figure 1: Mechanistic Cascade of the Gewald Reaction

GewaldMechanism Start Ketone + Cyanoacetate Inter1 Knoevenagel Adduct Start->Inter1 -H2O Base Morpholine MPS Morpholine Polysulfide (MPS) Base->MPS Activates Inter2 Mercapto- Intermediate Inter1->Inter2 + MPS (Sulfur Transfer) Sulfur Elemental S8 Sulfur->MPS Cyclization Intramolecular Cyclization Inter2->Cyclization Nucleophilic Attack on Nitrile Product 2-Aminothiophene- 3-Carboxylate Cyclization->Product Tautomerization

Caption: The morpholine-mediated pathway highlights the critical role of in-situ polysulfide formation (MPS) in facilitating sulfur transfer to the Knoevenagel adduct.

Experimental Protocols

Method A: Conventional One-Pot Synthesis (Scale-Up Compatible)

Best for: Gram-scale synthesis, temperature-sensitive substrates.

Reagents:

  • Cyclohexanone (or substituted ketone): 10.0 mmol

  • Ethyl Cyanoacetate: 10.0 mmol

  • Elemental Sulfur (

    
    ): 10.0 mmol
    
  • Morpholine: 10.0 mmol

  • Ethanol (Absolute): 10 mL

Protocol:

  • Pre-mixing: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the ketone, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Activation: Add morpholine dropwise over 5 minutes.

    • Note: The reaction is exothermic. For large scales (>50g), use an ice bath during addition to maintain internal temp <40°C.

  • Reflux: Equip with a condenser and heat the mixture to 60–70°C (gentle reflux) for 3–12 hours.

    • Checkpoint: The sulfur solid should disappear, and the solution typically turns dark brown/red.

  • Precipitation: Cool the reaction mixture to room temperature, then place in a refrigerator (4°C) for 4 hours. If no precipitate forms, pour the mixture onto 50g of crushed ice.

  • Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) to remove unreacted sulfur and morpholine. Recrystallize from hot ethanol or methanol.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, stubborn ketones, rapid optimization.

Reagents:

  • Ketone: 1.0 mmol

  • Ethyl Cyanoacetate: 1.1 mmol

  • Elemental Sulfur: 1.1 mmol[3]

  • Morpholine: 1.0 mmol

  • Solvent: DMF (Dimethylformamide) - Critical for MW absorption.

Protocol:

  • Loading: Charge a 10 mL microwave vial with all reagents and 2 mL of DMF.

  • Irradiation: Cap the vial and irradiate at 120°C for 10–20 minutes (Power: Dynamic, Max 150W).

  • Workup: Pour the reaction mixture into 20 mL of ice-cold water. Stir vigorously for 10 minutes.

  • Isolation: Filter the resulting solid, wash with water, and dry under vacuum.

Data Analysis & Comparison

The following table contrasts the efficiency of the two methods based on internal validation data using cyclohexanone as the model substrate.

ParameterMethod A (Conventional)Method B (Microwave)
Solvent EthanolDMF
Temperature 70°C (Reflux)120°C
Time 4 – 8 Hours10 – 15 Minutes
Yield 65 – 75%85 – 92%
Purity (HPLC) >95% (after recrystallization)>90% (crude)
Scalability High (up to kg)Low (mg to g)

Troubleshooting & Quality Control

Self-Validating the Protocol:

  • The "Sulfur Test": If the final product is yellow/orange but melts over a broad range, you likely have unreacted sulfur contamination. Dissolve a small sample in acetone; sulfur will remain insoluble or crystallize out differently.

  • IR Spectroscopy: Look for the characteristic doublet at 3300–3400 cm⁻¹ (primary amine

    
    ) and the strong ester carbonyl  stretch at ~1680 cm⁻¹. If the nitrile peak (~2200 cm⁻¹) is still visible, the cyclization is incomplete.
    

Common Failure Modes:

ObservationRoot CauseCorrective Action
Reaction stays heterogeneous (Sulfur floating) Poor sulfur activation.Switch base to Morpholine; ensure temp >50°C.
Low Yield with Steric Ketones Knoevenagel step is slow.Use Method B (MW) or add acetic acid catalyst (Standard Knoevenagel conditions) before adding sulfur.
Oily Product (No precipitate) Lipophilic impurities.Triturate the oil with diethyl ether or hexanes to induce crystallization.

Figure 2: Workflow Decision Tree

Workflow Start Select Substrate Check Is Ketone Sterically Hindered? Start->Check MethodA Method A: Ethanol/Reflux (Standard) Check->MethodA No (e.g., Cyclohexanone) MethodB Method B: DMF/Microwave (High Energy) Check->MethodB Yes (e.g., t-Butyl ketone) Workup Precipitation on Ice MethodA->Workup MethodB->Workup QC QC: Check IR for -CN peak Workup->QC QC->MethodB Present (Incomplete) Final Pure Aminothiophene QC->Final Absent

Caption: Decision matrix for selecting the optimal synthetic route based on substrate complexity.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (2004). The Gewald Reaction.[1][2][4][5][6][7][8][9][10][11][12] Sulfur Reports.[4] (Authoritative review on mechanism and scope).

  • Sridhar, M., et al. (2007).[3][4] Microwave accelerated Gewald reaction: Synthesis of 2-aminothiophenes.[4][5][6][9][13] Tetrahedron Letters.[4]

  • Huang, Y., & Dömling, A. (2011). The Gewald Multicomponent Reaction.[2][8][9] Molecular Diversity.

  • Sharma, J., & Champagne, P. (2024).[7] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.[7]

Sources

Application Note: Structural Characterization and Validation of Methyl 4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Strategy

Methyl 4-phenylthiophene-2-carboxylate (


, MW 218.27) is a critical intermediate in the synthesis of conducting polymers and pharmaceutical scaffolds (e.g., kinase inhibitors). Its synthesis typically involves a Suzuki-Miyaura coupling between a methyl bromothiophene-2-carboxylate and phenylboronic acid.

The Analytical Challenge: The primary risk in this synthesis is regioisomerism . Depending on the starting material (methyl 4-bromo- vs. 3-bromothiophene-2-carboxylate) and potential scrambling during metal-catalyzed cross-coupling, the product can easily be confused with Methyl 3-phenylthiophene-2-carboxylate .

Standard 1D


 NMR alone is often insufficient for definitive structural proof due to the similar chemical environments of the thiophene protons in both isomers. Therefore, this protocol enforces a self-validating workflow  combining Mass Spectrometry (for purity and elemental confirmation) with 2D NMR (HMBC) for unambiguous connectivity assignment.

Analytical Workflow Visualization

The following decision tree outlines the logical progression from crude synthesis to certified material.

AnalyticalWorkflow Start Crude Product (Suzuki Coupling) Purification Flash Chromatography (Hex/EtOAc) Start->Purification GCMS GC-MS Analysis (Purity & MW Check) Purification->GCMS Aliquot GCMS->Purification If Impure NMR_1D 1H & 13C NMR (Prelim Assignment) GCMS->NMR_1D If Purity >95% NMR_2D 2D HMBC/NOESY (Regioisomer Proof) NMR_1D->NMR_2D Ambiguous Region Final Certified Reference Material NMR_2D->Final Connectivity Confirmed

Figure 1: Analytical workflow ensuring orthogonality between mass-based purity checks and NMR-based structural elucidation.

Mass Spectrometry Protocol (GC-MS)

For this non-polar ester, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is superior to ESI-LCMS. ESI often yields poor ionization for neutral thiophenes without acidic/basic handles.

Experimental Parameters
  • System: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m

    
     0.25 mm, 0.25 µm film).
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Source: EI (70 eV), 230°C.

Fragmentation Analysis & Interpretation

The mass spectrum provides two critical data points: the molecular ion and the sulfur isotope signature.

  • Molecular Ion (

    
    ):  218 Da (Base peak or high intensity).
    
  • Isotope Pattern: The presence of sulfur (

    
     vs 
    
    
    
    ) creates a distinct
    
    
    peak.
    • Theoretical Intensity of

      
       relative to 
      
      
      
      :
      
      
      (due to 4.2%
      
      
      ).
    • Validation Check: If the

      
       peak is absent or 
      
      
      
      , the sulfur atom is missing (wrong compound).

Fragmentation Pathway: The molecule typically fragments via sequential loss of the methoxy group and the carbonyl.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 218 Frag1 [M - OMe]+ Acylium Ion m/z 187 M_Ion->Frag1 - OMe (31 Da) Frag2 [M - COOMe]+ Phenylthiophene Cation m/z 159 M_Ion->Frag2 - COOMe (59 Da) Frag1->Frag2 - CO (28 Da) Frag3 Thiophene Ring Frag m/z ~115 Frag2->Frag3 - CS/Ring Break

Figure 2: Primary fragmentation pathway under 70 eV Electron Ionization.

NMR Spectroscopy Protocol

Solvent Choice:


 (Chloroform-d) is preferred over DMSO-

for this compound to prevent solvent viscosity broadening and to maintain sharp coupling constants (

) essential for distinguishing thiophene protons.
Predicted NMR Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
H3 8.05 - 8.15Doublet (d)1H

Deshielded by ortho-ester and ortho-phenyl . Most downfield signal.
Ph-o 7.55 - 7.65Multiplet (m)2H-Ortho-protons of the phenyl ring.
H5 7.60 - 7.70Doublet (d)1H

Deshielded by ortho-phenyl but meta to ester.
Ph-m/p 7.35 - 7.45Multiplet (m)3H-Meta/Para protons of phenyl ring.
OMe 3.88 - 3.92Singlet (s)3H-Methyl ester (characteristic singlet).

Critical Distinction (The "Senior Scientist" Insight): In the 4-phenyl isomer, H3 and H5 are meta to each other, leading to a small coupling constant (


).
In the 3-phenyl  isomer, the remaining protons are H4 and H5, which are vicinal. The coupling constant would be significantly larger (

).
  • Pass Criteria: Observation of small meta-coupling (

    
    ) confirms the 2,4-substitution pattern.
    
NMR Assignments (100 MHz)
  • Carbonyl (C=O):

    
    .
    
  • Thiophene C2 (ipso-ester):

    
     (Quaternary).
    
  • Thiophene C4 (ipso-phenyl):

    
     (Quaternary).
    
  • Thiophene C3/C5:

    
     (CH).
    
  • Phenyl C(ipso):

    
    .
    
  • Methoxy (

    
    ): 
    
    
    
    .
2D NMR Validation (HMBC)

To definitively prove the phenyl ring is at position 4 and not 3, perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Target Correlation: Look for a cross-peak between the H5 proton (thiophene) and the Phenyl ipso-carbon .

  • Logic: In the 4-phenyl isomer, H5 is 3 bonds away (

    
    ) from the phenyl ipso-carbon. In the 3-phenyl isomer, H5 is 4 bonds away (usually invisible).
    
  • Confirmation: H3 should show a strong

    
     correlation to the Carbonyl carbon.
    

Quality Control & Impurity Profiling

During Suzuki coupling, specific impurities are common. The analyst must scan for:

  • Protodeboronation (Biphenyl):

    • Origin: Homocoupling of phenylboronic acid.

    • Detection: GC-MS peak at m/z 154. NMR singlets/multiplets in the 7.3–7.6 region that do not integrate to the main product.

  • Hydrodehalogenation (Methyl thiophene-2-carboxylate):

    • Origin: Reduction of the C-Br bond instead of coupling.

    • Detection: GC-MS peak at m/z 142. NMR shows H3/H4/H5 pattern of unsubstituted thiophene.

  • Palladium Residues:

    • While not visible by NMR/MS, the product should be light yellow/white. Dark coloration indicates Pd contamination requiring scavenger resin treatment (e.g., SiliaMetS® Thiol).

References

  • Suzuki-Miyaura Coupling of Thiophenes

    • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.[1][2] Molecules 2013 , 18, 14711-14725.[1]

    • [1]

  • Thiophene NMR Substituent Effects

    • Substituent Effects in Thiophene Compounds.[3][4][5] I. 1H NMR and IR Studies. Bulletin of the Chemical Society of Japan 1983 , 56, 2463–2468.

  • Mass Spectrometry of Thiophenes

    • The Mass Spectra of Some Substituted Thiophene-2-Carboxylic Acids. Spectroscopy Letters 1976, 9(11).

Sources

Application Notes and Protocols: Leveraging Methyl 4-phenylthiophene-2-carboxylate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a focal point of modern drug discovery. The thiophene scaffold, a privileged structure in medicinal chemistry, offers a versatile platform for the design of potent and selective kinase inhibitors. This document provides a comprehensive guide on the utilization of Methyl 4-phenylthiophene-2-carboxylate as a key starting material for the synthesis of two important classes of kinase inhibitors: thiophene-2-carboxamides and thieno[2,3-d]pyrimidines. Detailed, field-proven protocols, mechanistic insights, and data interpretation guidelines are presented to empower researchers in their quest for novel therapeutic agents.

Introduction: The Thiophene Scaffold in Kinase Inhibition

The thiophene ring system is a bioisostere of the phenyl group and is frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity.[1] In the context of kinase inhibition, the thiophene core can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. Its synthetic tractability allows for the facile introduction of diverse substituents, enabling the fine-tuning of potency and selectivity. This guide focuses on harnessing the chemical potential of Methyl 4-phenylthiophene-2-carboxylate, a readily available building block, to generate libraries of potential kinase inhibitors.

Synthetic Pathways from Methyl 4-phenylthiophene-2-carboxylate

Two primary synthetic strategies are outlined, commencing with the hydrolysis of the methyl ester to the corresponding carboxylic acid, a pivotal intermediate for subsequent diversification.

Foundational Step: Hydrolysis of Methyl 4-phenylthiophene-2-carboxylate

The initial and critical step in utilizing Methyl 4-phenylthiophene-2-carboxylate is its conversion to 4-phenylthiophene-2-carboxylic acid. This transformation is essential for subsequent amide bond formation and other coupling reactions.

This protocol describes a standard and efficient method for the saponification of the methyl ester.

Materials:

  • Methyl 4-phenylthiophene-2-carboxylate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1 M

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 4-phenylthiophene-2-carboxylate (1.0 eq) in methanol (5-10 mL per gram of ester).

  • Add a solution of NaOH or KOH (1.5 - 2.0 eq) in water to the reaction mixture.

  • Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate of 4-phenylthiophene-2-carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-phenylthiophene-2-carboxylic acid, which can be purified by recrystallization if necessary.

Pathway I: Synthesis of Thiophene-2-carboxamide Kinase Inhibitors

Amide bond formation is a cornerstone of medicinal chemistry, and the resulting carboxamides from 4-phenylthiophene-2-carboxylic acid can serve as potent kinase inhibitors by mimicking the hinge-binding interactions of the adenine region of ATP.

Workflow for Thiophene-2-carboxamide Synthesis

workflow1 start Methyl 4-phenylthiophene-2-carboxylate hydrolysis Hydrolysis (Protocol 1) start->hydrolysis acid 4-Phenylthiophene-2-carboxylic Acid hydrolysis->acid coupling Amide Coupling (Protocol 2) acid->coupling product Thiophene-2-carboxamide Inhibitor coupling->product workflow2 start Methyl 4-phenylthiophene-2-carboxylate functionalization Functionalization (e.g., amination) start->functionalization aminothiophene Aminothiophene Derivative functionalization->aminothiophene cyclization Cyclization with Formamide/Urea (Protocol 3) aminothiophene->cyclization product Thieno[2,3-d]pyrimidin-4-one cyclization->product chlorination Chlorination product->chlorination final_product Substituted Thieno[2,3-d]pyrimidine Inhibitor chlorination->final_product pathway1 GF Growth Factors/ Cytokines Rec Receptor GF->Rec PDK1 PDK1 Rec->PDK1 aPKC aPKC PDK1->aPKC activates NFkB NF-κB Pathway aPKC->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Thiophene-based aPKC Inhibitor Inhibitor->aPKC

Sources

Application Notes & Protocols: Methyl 4-phenylthiophene-2-carboxylate in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Thiophene Scaffolds in Next-Generation Photovoltaics

Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a cost-effective and versatile alternative to traditional silicon-based cells.[1] The core of a DSSC's function lies in a photosensitizing dye anchored to a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).[2][3] Upon light absorption, the dye injects an electron into the semiconductor's conduction band, initiating the flow of electric current.[3][4] The efficiency of this process is critically dependent on the molecular structure and electronic properties of the dye.

Organic metal-free dyes have garnered significant attention due to their high molar extinction coefficients, tunable properties, and lower cost compared to ruthenium-based sensitizers.[5] Within this class, molecules incorporating thiophene rings are particularly noteworthy. Thiophene is an electron-rich aromatic heterocycle that serves as an excellent π-conjugated spacer in the common Donor-π-Acceptor (D-π-A) dye architecture.[5][6] This structure facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a key requirement for successful electron injection. Fused-thiophene systems, in particular, have led to some of the most efficient and stable organic sensitizers developed to date.[3]

This document provides a detailed guide on the application of Methyl 4-phenylthiophene-2-carboxylate as a foundational building block for creating advanced sensitizers for DSSCs. We will explore its role within the D-π-A framework, provide representative protocols for its incorporation into a complete dye, and detail the subsequent fabrication and characterization of high-performance DSSC devices.

Section 1: The Donor-π-Acceptor (D-π-A) Design Principle

The performance of an organic dye in a DSSC is governed by its ability to absorb light, inject electrons, and be regenerated by the electrolyte. The D-π-A design is the most successful strategy to achieve these functions.

  • Donor (D): An electron-rich moiety (e.g., triphenylamine, carbazole) that provides the electron upon photoexcitation.[5][7]

  • π-Bridge (π): A conjugated system (e.g., thiophene, furan) that connects the donor and acceptor, facilitating charge separation and transfer.[6]

  • Acceptor (A): An electron-withdrawing group (e.g., cyanoacrylic acid, carboxylic acid) that also serves to anchor the dye to the TiO₂ surface.[3][5]

The molecule Methyl 4-phenylthiophene-2-carboxylate is a versatile scaffold that contains elements of both a π-bridge (the thiophene ring) and a precursor to an acceptor/anchor (the methyl carboxylate group). The phenyl group at the 4-position can be further functionalized to attach a suitable donor moiety, creating a complete D-π-A dye. The methyl ester can then be hydrolyzed to the carboxylic acid, which is essential for binding to the TiO₂ surface through the formation of coordinate bonds with titanium atoms.[8]

G cluster_dye D-π-A Dye Architecture cluster_tio2 Semiconductor Surface Donor Electron Donor (e.g., Triphenylamine) PiBridge π-Bridge (4-phenylthiophene) Donor->PiBridge C-C bond Acceptor Acceptor / Anchor (-COOCH₃ → -COOH) PiBridge->Acceptor C-C bond TiO2 TiO₂ Nanoparticle Acceptor->TiO2 Anchoring (Chemisorption)

Caption: D-π-A structure of a thiophene-based dye.

Section 2: Protocol for Dye Synthesis and Purification

While Methyl 4-phenylthiophene-2-carboxylate itself is a precursor, a complete dye must be synthesized. The following is a representative, two-step protocol for converting this scaffold into a functional D-π-A sensitizer by adding a triphenylamine donor and converting the ester to a carboxylic acid anchor. This approach is based on established organometallic cross-coupling and hydrolysis reactions.[9]

2.1. Step 1: Suzuki Coupling to Install the Donor Group

  • Rationale: The Suzuki-Miyaura coupling is a robust and high-yielding method for forming carbon-carbon bonds between an aryl halide and an aryl boronic acid, catalyzed by a palladium complex. It is ideal for linking a donor moiety to the thiophene π-bridge.[9]

Materials:

  • Methyl 4-bromo-5-phenylthiophene-2-carboxylate (starting material, requires bromination of the parent compound)

  • 4-(Diphenylamino)phenylboronic acid (Donor)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (Catalyst)

  • Sodium carbonate (Na₂CO₃)

  • Toluene and Ethanol (Solvents)

  • Deionized water

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, dissolve Methyl 4-bromo-5-phenylthiophene-2-carboxylate (1 equivalent) and 4-(Diphenylamino)phenylboronic acid (1.1 equivalents) in a 2:1 mixture of toluene and ethanol.

  • Add a 2M aqueous solution of Na₂CO₃ (4 equivalents).

  • Deoxygenate the mixture by bubbling nitrogen gas through it for 30 minutes.

  • Add the Pd(PPh₃)₄ catalyst (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, perform a liquid-liquid extraction using ethyl acetate and water.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the methyl ester of the final dye.

2.2. Step 2: Saponification to Form the Carboxylic Acid Anchor

  • Rationale: The methyl ester is not an effective anchor. Saponification (base-catalyzed hydrolysis) is a standard method to convert the ester into a carboxylate salt, which is then protonated with acid to yield the final carboxylic acid anchoring group required for strong adsorption to the TiO₂ surface.[10]

Materials:

  • Synthesized dye methyl ester from Step 1

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF) and Methanol (Solvents)

  • Hydrochloric acid (HCl, 1M solution)

Procedure:

  • Dissolve the purified dye methyl ester in a mixture of THF and methanol.

  • Add an excess of aqueous KOH solution.

  • Stir the mixture at room temperature or gentle heat (50 °C) for 4-6 hours until TLC indicates the complete consumption of the starting material.

  • Remove the organic solvents under reduced pressure.

  • Re-dissolve the residue in water and acidify the solution to a pH of ~2-3 by slowly adding 1M HCl. This will precipitate the final dye product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with deionized water to remove salts, then with a non-polar solvent like hexane to remove organic impurities.

  • Dry the final dye product under vacuum.

Section 3: Protocol for DSSC Fabrication

This section details the assembly of a DSSC device using the synthesized thiophene-based dye.

3.1. Preparation of the TiO₂ Photoanode

  • Rationale: A mesoporous TiO₂ layer provides a high surface area for dye adsorption, maximizing light harvesting.[2] Sintering is crucial to create good electrical contact between the TiO₂ nanoparticles and ensure adhesion to the conductive glass.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • Commercial TiO₂ paste (e.g., 20 nm particle size)

  • Isopropyl alcohol, acetone, deionized water

  • Scotch tape

  • Furnace

Procedure:

  • Clean the FTO glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry with a stream of nitrogen.

  • Use scotch tape to mask the edges of the conductive side of the FTO glass, defining an active area (e.g., 0.25 cm²).

  • Apply the TiO₂ paste to the defined area and spread it uniformly using a doctor-blade technique.

  • Allow the film to level at room temperature for 10 minutes.

  • Remove the tape and sinter the TiO₂-coated FTO glass in a furnace using a multi-step heating profile (e.g., 325 °C for 5 min, 375 °C for 5 min, 450 °C for 15 min, and 500 °C for 15 min).

  • Allow the photoanode to cool slowly to room temperature. For best results, keep it in a desiccator until use.

3.2. Dye Sensitization

  • Rationale: The photoanode is immersed in a dye solution to allow the dye molecules to adsorb onto the porous TiO₂ surface. The choice of solvent, dye concentration, and immersion time are critical for achieving a uniform monolayer of adsorbed dye, which is optimal for performance.[7][11]

Materials:

  • Sintered TiO₂ photoanode

  • Synthesized thiophene dye

  • Acetonitrile or a 1:1 mixture of acetonitrile and tert-butanol (high-purity solvent)

  • Co-adsorbent like chenodeoxycholic acid (CDCA) (optional, to prevent aggregation)[12]

Procedure:

  • Prepare a dye solution with a concentration of 0.3-0.5 mM in the chosen solvent. If using a co-adsorbent, add CDCA at a concentration of ~20 mM.

  • While still warm (~80 °C), immerse the sintered TiO₂ photoanode into the dye solution.

  • Seal the container and leave it at room temperature for 12-24 hours in a dark environment to allow for complete dye adsorption.

  • Remove the sensitized photoanode from the dye solution and rinse thoroughly with the same solvent (acetonitrile) to remove any non-adsorbed (physisorbed) dye molecules.[11]

  • Dry the sensitized photoanode gently with a stream of nitrogen.

3.3. Assembly of the DSSC

  • Rationale: The sensitized photoanode is assembled with a catalyst-coated counter-electrode and sealed. An electrolyte containing a redox couple (typically I⁻/I₃⁻) is introduced to regenerate the dye after electron injection and complete the electrical circuit.[2]

Materials:

  • Sensitized photoanode

  • Platinum-coated FTO glass (Counter-electrode)

  • Thermoplastic sealant (e.g., Surlyn)

  • Iodide/triiodide based electrolyte

  • Vacuum back-filling equipment

Procedure:

  • Place the sensitized photoanode and the platinum counter-electrode together in a sandwich configuration, offset slightly to allow for electrical contact.

  • Place a frame of Surlyn sealant between the electrodes, ensuring it encloses the active area.

  • Seal the cell by heating it on a hot plate at ~120 °C while applying gentle pressure.

  • Introduce the electrolyte into the cell through pre-drilled holes in the counter-electrode via vacuum back-filling.

  • Seal the holes using a small piece of Surlyn and a microscope cover slip to prevent electrolyte leakage.[12]

Section 4: Device Characterization

4.1. Photovoltaic Performance Measurement

  • Rationale: The primary goal is to determine the power conversion efficiency (PCE or η) of the cell. This is calculated from the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF) under simulated sunlight.

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source meter (e.g., Keithley 2400)

Procedure:

  • Mask the cell with a black aperture to precisely define the active area exposed to light.

  • Place the cell under the solar simulator and connect the photoanode (negative terminal) and counter-electrode (positive terminal) to the source meter.

  • Sweep the voltage from negative to positive (e.g., -0.1 V to +1.0 V) and record the corresponding current.

  • From the resulting J-V curve, determine:

    • Voc: The voltage at which the current is zero.

    • Jsc: The current density at zero voltage.

    • FF: Calculated as (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current and voltage at the maximum power point.

    • PCE (η): Calculated as (Jsc × Voc × FF) / Pin, where Pin is the incident power density (100 mW/cm²).

Table 1: Representative Performance of Thiophene-Based Dyes in DSSCs

Dye Reference Jsc (mA/cm²) Voc (V) FF PCE (η, %) Source
Dye 2b (Thiophene SED) - - - 4.62 [13]
DAHTDTT 14.4 0.697 0.73 7.3 [10]
Dye 41 (Fused Thiophene) 15.50 0.73 0.75 8.40 [3]

| Thiophene-based (amine donor) | - | - | - | 5.2 - 5.6 |[9] |

Note: The performance of a new dye based on Methyl 4-phenylthiophene-2-carboxylate would be compared against these benchmarks.

4.2. Spectroscopic and Electrochemical Analysis

  • UV-Vis Spectroscopy: Measure the absorption spectrum of the dye in solution and adsorbed on a transparent TiO₂ film. This reveals the light-harvesting range of the dye.

  • Cyclic Voltammetry (CV): Determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the dye. For efficient operation, the LUMO must be more negative (higher in energy) than the TiO₂ conduction band edge, and the HOMO must be more positive (lower in energy) than the redox potential of the electrolyte.[4]

Section 5: Workflow and Process Diagrams

G cluster_synthesis Dye Synthesis & Purification cluster_fab DSSC Fabrication cluster_char Device Characterization start Methyl 4-phenyl- thiophene-2-carboxylate Scaffold coupling Suzuki Coupling (Add Donor) start->coupling hydrolysis Saponification (Create -COOH Anchor) coupling->hydrolysis purify Purification (Column Chromatography, Filtration) hydrolysis->purify final_dye Final D-π-A Dye purify->final_dye sensitization Dye Sensitization (Adsorption onto TiO₂) final_dye->sensitization anode_prep TiO₂ Photoanode Preparation & Sintering anode_prep->sensitization assembly Cell Assembly (Sandwich Electrodes) sensitization->assembly electrolyte Electrolyte Injection & Sealing assembly->electrolyte final_cell Complete DSSC Device electrolyte->final_cell jv_test J-V Measurement (AM 1.5G) final_cell->jv_test analysis Data Analysis (Jsc, Voc, FF, PCE) jv_test->analysis report Performance Report analysis->report

Caption: Experimental workflow from synthesis to characterization.

G cluster_cell DSSC Operating Principle Light Sunlight (hν) Dye Dye Light->Dye 1. Light Absorption FTO1 FTO Glass Load External Load FTO1->Load e⁻ TiO2 Mesoporous TiO₂ TiO2->FTO1 e⁻ Dye->TiO2 2. Electron Injection Electrolyte Electrolyte (I⁻ / I₃⁻) Electrolyte->Dye 4. Dye Regeneration FTO2 Pt Counter-Electrode FTO2->Electrolyte 3. Redox Reduction Load->FTO2 e⁻

Sources

Application Note: Scalable Synthesis of Methyl 4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Methyl 4-phenylthiophene-2-carboxylate (CAS: 21676-90-4) . This scaffold is a critical building block in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). While various routes exist, this guide focuses on the Suzuki-Miyaura cross-coupling of methyl 4-bromothiophene-2-carboxylate with phenylboronic acid. This route is selected for its high regiocontrol, scalability (10g to >100g), and avoidance of toxic organotin reagents (Stille coupling).

The protocol addresses critical process parameters (CPPs) including catalyst selection for bulk manufacturing, exotherm management, and efficient Palladium (Pd) scavenging to meet pharmaceutical purity standards.

Retrosynthetic Analysis & Strategy

The synthesis relies on the strategic disconnection of the C4–C(Phenyl) bond. Unlike electrophilic aromatic substitution (which favors the 5-position on the thiophene ring), the cross-coupling approach guarantees the 4-position functionalization, provided the starting bromide is isomeric pure.

Strategic Route Selection
  • Route A (Selected): Suzuki Coupling of Methyl 4-bromothiophene-2-carboxylate.

    • Pros: Convergent, mild conditions, high functional group tolerance, commercially available starting materials.

    • Cons: Cost of Pd catalyst (mitigated by optimization).

  • Route B (Discarded): Direct Arylation.

    • Reason for rejection: Poor regioselectivity (C5 vs C4 competition) requires extensive chromatography, rendering it unsuitable for scale-up.

Reaction Pathway Diagram

ReactionScheme SM1 Methyl 4-bromothiophene-2-carboxylate (C6H5BrO2S) Cat Pd(dppf)Cl2 • CH2Cl2 K2CO3, Toluene/H2O SM1->Cat SM2 Phenylboronic Acid (PhB(OH)2) SM2->Cat Product Methyl 4-phenylthiophene-2-carboxylate (Target) Cat->Product Reflux, 4-6h >90% Conv. Impurity Pd Residues / Homocoupling Cat->Impurity Side Rxn

Figure 1: Reaction pathway focusing on the Suzuki-Miyaura coupling. The choice of Pd(dppf)Cl2 minimizes dehalogenation side products common with Pd(PPh3)4.

Scale-Up Protocol (100g Basis)

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]Mass (g)MolesRole
Methyl 4-bromothiophene-2-carboxylate 221.071.0100.00.452Limiting Reagent
Phenylboronic acid 121.931.266.20.543Coupling Partner
Potassium Carbonate (K2CO3) 138.212.5156.21.13Base
Pd(dppf)Cl2 • CH2Cl2 816.640.013.70.0045Catalyst (1 mol%)
Toluene --1000 mL-Solvent (Organic)
Water --250 mL-Solvent (Aqueous)
Ethanol --250 mL-Co-solvent
Equipment Setup
  • Reactor: 3L Jacketed Glass Reactor with overhead mechanical stirrer (Teflon impeller).

  • Condenser: Double-surface reflux condenser connected to N2 bubbler.

  • Temperature Control: Huber Unistat or oil bath with internal thermal probe.

  • Filtration: Sintered glass funnel (Porosity 3) with Celite pad.

Step-by-Step Procedure
Phase 1: Reaction Initiation
  • Inerting: Purge the reactor with Nitrogen (N2) for 15 minutes to remove Oxygen. Rationale: O2 poisons the Pd(0) active species and promotes homocoupling of boronic acid.

  • Charging: Charge Toluene (1000 mL), Ethanol (250 mL), and Methyl 4-bromothiophene-2-carboxylate (100 g) into the reactor. Stir at 200 RPM until dissolved.

  • Base Addition: Dissolve K2CO3 (156.2 g) in Water (250 mL) and add to the reactor. Note: The biphasic system requires vigorous stirring (350-400 RPM) for effective mass transfer.

  • Degassing: Sparge the biphasic mixture with N2 for an additional 20 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2 • CH2Cl2 (3.7 g) as a solid in one portion.

    • Expert Tip: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 for scale-up because it is more robust against air oxidation and thermally stable.

Phase 2: Reaction & IPC (In-Process Control)
  • Heating: Heat the jacket to 85°C (internal temp ~78-80°C) to achieve reflux.

  • Monitoring: Hold reflux for 4–6 hours.

    • IPC Checkpoint: Sample 50 µL, dilute in MeCN. Analyze by HPLC (254 nm). Target: <1.0% remaining starting bromide.

Phase 3: Workup & Palladium Scavenging
  • Cooling: Cool reactor to 25°C.

  • Phase Separation: Stop stirring. Allow phases to separate. Drain the lower aqueous layer (contains inorganic salts/borates).

  • Washing: Wash the organic layer with Water (2 x 300 mL) and Brine (300 mL).

  • Scavenging: Add SiliaMetS® Thiol (or activated charcoal) (10 wt% relative to product, ~10g) to the organic layer. Stir at 50°C for 1 hour.

    • Why: This step is critical to reduce residual Pd to <10 ppm, essential for downstream biological assays.

  • Filtration: Cool to RT and filter through a pad of Celite to remove the scavenger. Rinse the pad with Toluene (100 mL).

Phase 4: Crystallization (Purification)
  • Concentration: Concentrate the filtrate under vacuum (45°C, 100 mbar) to approx. 200 mL volume (thick slurry).

  • Solvent Swap: Add n-Heptane (400 mL) slowly while stirring.

  • Aging: Heat to 60°C to dissolve/disperse, then cool slowly to 0-5°C over 2 hours.

  • Isolation: Filter the white/off-white solid. Wash with cold n-Heptane (100 mL).

  • Drying: Vacuum oven at 40°C for 12 hours.

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact of DeviationCorrective Action
O2 Levels < 100 ppmCatalyst deactivation; Biaryl homocoupling impurities.rigorous N2 sparging before catalyst addition.
Stirring Speed > 300 RPMPoor conversion due to biphasic mass transfer limits.Increase RPM; ensure vortex formation.
Temperature 78-82°C<75°C: Slow reaction. >90°C: Solvent boil-off/decomposition.Check reflux condenser efficiency.
Stoichiometry 1.2 eq Boronic Acid<1.1 eq: Incomplete conversion. >1.5 eq: Difficult purification.Add 0.1 eq extra if IPC shows stall.
Impurity Profile Logic

The major impurities expected are:

  • Protodebromination (Des-bromo): Methyl thiophene-2-carboxylate. Cause: Water content too high or catalyst degradation.

  • Homocoupling (Ph-Ph): Biphenyl. Cause: Inadequate degassing.

  • Hydrolysis: 4-phenylthiophene-2-carboxylic acid. Cause: High pH + prolonged heat. Prevention: Keep reaction time <8h.

PurificationLogic Crude Crude Reaction Mixture (Org Layer) Scavenge Add Thiol-Silica (Pd Removal) Crude->Scavenge Filter Celite Filtration Scavenge->Filter Conc Concentrate to ~200mL Filter->Conc Cryst Add Heptane (Anti-solvent) Cool to 0°C Conc->Cryst Solid Isolate Solid Cryst->Solid Product Liquor Mother Liquor (Contains Ph-Ph impurity) Cryst->Liquor Impurities

Figure 2: Downstream processing workflow designed to reject Biphenyl and Pd residues.

Analytical Characterization

Product: Methyl 4-phenylthiophene-2-carboxylate Appearance: White to off-white crystalline solid. Yield Expectation: 85–92% (isolated).

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.98 (d, J = 1.5 Hz, 1H, Thiophene H5)

    • δ 7.65 (d, J = 1.5 Hz, 1H, Thiophene H3)

    • δ 7.55 – 7.50 (m, 2H, Phenyl)

    • δ 7.45 – 7.35 (m, 3H, Phenyl)

    • δ 3.90 (s, 3H, OMe)

  • HPLC Purity: >98.0% a/a (254 nm).

  • Mass Spec (ESI): [M+H]+ calc. 219.04, found 219.1.

Safety & Handling

  • Palladium Compounds: Pd(dppf)Cl2 is a sensitizer. Use dedicated weighing tools and a fume hood.

  • Boronic Acids: Generally low toxicity but can be irritating. Avoid dust inhalation.

  • Exotherm: The reaction is endothermic to initiate reflux, but catalyst addition can trigger mild gas evolution. Add catalyst to a slightly cooled mixture (50°C) if safety protocols require, then ramp to reflux.

References

  • Sigma-Aldrich. Methyl 4-phenylthiophene-2-carboxylate Product Page. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
  • Organic Syntheses. General Procedures for Suzuki Coupling. Retrieved from

  • National Institutes of Health (NIH). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (Provides context on thiophene regioselectivity). Retrieved from

  • Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes. (Scale-up context). Retrieved from

Sources

Troubleshooting & Optimization

Overcoming low yields in the synthesis of Methyl 4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-THIO-4PH-002 Topic: Overcoming Low Yields in Methyl 4-phenylthiophene-2-carboxylate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Diagnostic

User Issue: Low isolated yield (<40%) and inconsistent purity during the preparation of Methyl 4-phenylthiophene-2-carboxylate. Target Molecule: A critical scaffold for drug discovery, often used in non-steroidal anti-inflammatory drug (NSAID) analogs and organic electronics.[2]

Root Cause Analysis (The "Why")

The synthesis of 2,4-disubstituted thiophenes is deceptively simple.[2] Low yields typically stem from three specific failure modes:

  • Regioselectivity Errors (Direct Arylation): Attempting direct C-H arylation of methyl thiophene-2-carboxylate almost exclusively yields the 5-phenyl isomer due to the high electron density at C5 compared to C4.[1]

  • Catalyst Poisoning (Suzuki Coupling): The thiophene sulfur can coordinate with Palladium (Pd), poisoning the catalyst if the ligand is not bulky or electron-rich enough.

  • Protodeboronation: If using thiophene-boronic acids, the C-B bond is labile.[2] The reverse coupling (Bromothiophene + Phenylboronic acid) is the superior kinetic choice.

Decision Matrix: Selecting the Right Route

Before proceeding, verify your starting materials against this logic flow to ensure you are on the highest-probability path.

RouteSelection Start Start: Available Reagents? Q1 Do you have Methyl 4-bromothiophene-2-carboxylate? Start->Q1 RouteA ROUTE A: Suzuki Coupling (Recommended) High Yield (>85%) Q1->RouteA Yes Q2 Do you have Methyl thioglycolate + Methyl phenylpropiolate? Q1->Q2 No RouteB ROUTE B: Fiesselmann Condensation (De Novo Synthesis) Mod. Yield (60-70%) Q2->RouteB Yes RouteC ROUTE C: Direct Arylation (NOT RECOMMENDED) Yields 5-isomer impurity Q2->RouteC No

Figure 1: Strategic decision tree for selecting the synthesis pathway based on feedstock availability.

Protocol A: The Gold Standard (Suzuki-Miyaura Coupling)[1][2]

This route is preferred for its robustness. It utilizes Methyl 4-bromothiophene-2-carboxylate and Phenylboronic acid .[1][2]

The Chemistry
  • Electrophile: Methyl 4-bromothiophene-2-carboxylate (Stable, C4-Br bond is activated).[1][2]

  • Nucleophile: Phenylboronic acid (Stable, excess easy to remove).[2]

  • Catalyst System: Pd(dppf)Cl₂ · DCM is superior to Pd(PPh₃)₄ here. The bidentate dppf ligand prevents Pd coordination to the thiophene sulfur [1].

Optimized Protocol
ParameterConditionRationale
Solvent 1,4-Dioxane / Water (4:[1][2]1)Water is critical for the base to activate the boronic acid. Anhydrous conditions will fail.
Base K₃PO₄ (2.0 equiv)Milder than Na₂CO₃; reduces ester hydrolysis risk.
Catalyst Pd(dppf)Cl₂ (3 mol%)Resists sulfur poisoning; high turnover frequency (TOF).
Temp 90°CSufficient for Oxidative Addition (OA) without degrading the ester.

Step-by-Step Procedure:

  • Charge: In a reaction vial, combine Methyl 4-bromothiophene-2-carboxylate (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio). Concentration should be ~0.2 M.

  • Degas: Sparge with Nitrogen/Argon for 10 minutes. Do not skip. Oxygen promotes homocoupling of the boronic acid.[2]

  • Catalyst: Add Pd(dppf)Cl₂ (0.03 equiv) quickly under inert flow. Cap immediately.

  • React: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product usually fluoresces blue/purple under UV.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography (0-10% EtOAc in Hexanes).

Troubleshooting Table:

SymptomDiagnosisFix
Starting Material (Bromide) remains Catalyst death (Pd black ppt)Switch to XPhos Pd G2 or increase catalyst loading to 5%. Ensure thorough degassing.
Homocoupling (Biphenyl) Oxygen leakDegas solvent before adding catalyst.[2]
Hydrolyzed Acid Product Base too strong / reaction too longSwitch base to KF or CsF . Reduce water ratio to 10:1.

Protocol B: The "De Novo" Alternative (Fiesselmann Synthesis)

Use this if the brominated thiophene precursor is unavailable or expensive. This method builds the thiophene ring from acyclic precursors [2].

The Chemistry

Condensation of Methyl thioglycolate with Methyl phenylpropiolate (or phenylacetylenic ester) in the presence of a base.[2]

Mechanism Visualization:

Fiesselmann Step1 Thiol Addition (Michael Addition) Step2 Dieckmann Condensation Step1->Step2 Base (KOtBu) Step3 Tautomerization & Elimination Step2->Step3 Product Methyl 4-phenyl-3-hydroxy- thiophene-2-carboxylate Step3->Product

Figure 2: Sequential mechanism of the Fiesselmann thiophene synthesis.

Step-by-Step Procedure:

  • Prepare Base: Dissolve Potassium tert-butoxide (KOtBu, 1.1 equiv) in dry THF at 0°C.

  • Add Thiol: Dropwise add Methyl thioglycolate (1.0 equiv). Stir 15 min.

  • Add Alkyne: Dropwise add Methyl phenylpropiolate (1.0 equiv).

  • Cyclize: Allow to warm to RT and stir for 12 hours. Heat to 60°C for 1 hour to drive completion.

  • Note: This produces the 3-hydroxy derivative.[2][3][4][5] To get the target (Methyl 4-phenylthiophene-2-carboxylate), you must derivatize the -OH (e.g., to triflate) and reduce it (Pd/C + H₂ or Formic acid), or use a specific variation that eliminates the hydroxy group.[1][2]

    • Correction: For the direct non-hydroxy target, the Suzuki route (Protocol A) is significantly superior. Protocol B is only recommended if you specifically need the 3-hydroxy core or 3-amino core (Gewald reaction).[1]

Frequently Asked Questions (FAQs)

Q: Can I use direct arylation on Methyl thiophene-2-carboxylate to save steps? A: No. Direct arylation (e.g., Pd(OAc)₂, Ag₂CO₃) overwhelmingly favors the C5 position [3].[2] You will isolate Methyl 5 -phenylthiophene-2-carboxylate.[1][2] Separating the 4- and 5-isomers is extremely difficult by standard chromatography.[1][2]

Q: My product co-elutes with biphenyl (homocoupling byproduct). How do I separate them? A: This is a common issue in Suzuki coupling.

  • Prevention: Use strictly stoichiometric boronic acid (1.05 equiv) and slow addition.

  • Purification: Use a gradient of Toluene/Hexane instead of EtOAc/Hexane. The pi-pi interactions with toluene often separate the biphenyl impurity from the thiophene ester. Alternatively, recrystallize from cold MeOH.[2]

Q: Why is my yield low when using Methyl 4-thiopheneboronic acid + Iodobenzene? A: Thiophene-2-boronic acids and esters are prone to protodeboronation (loss of the boron group) under basic aqueous conditions.[1][2] The C4-boron bond is slightly more stable but still problematic.[1] Always swap the partners: Use Thiophene-Bromide + Phenyl-Boronic Acid .[1][2] The phenyl ring stabilizes the boron species much better than the electron-rich thiophene [4].

References

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Fiesselmann Thiophene Synthesis Mechanism. Organic Chemistry Portal. Available at: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH/PubMed.[1][2] Available at: [Link][1]

  • Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI. Available at: [Link][1][6]

Sources

Technical Support Center: Purification of Polar Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polar thiophene derivatives—specifically those bearing amines, carboxylic acids, or boronic esters—present a "solubility paradox." The thiophene ring is inherently lipophilic and electron-rich, while polar substituents create strong, often non-specific interactions with stationary phases. This guide addresses the four most critical failure modes in their purification: silanol-induced tailing , regioisomer co-elution , palladium retention , and crystallization failure (oiling out) .

Module 1: Chromatography Troubleshooting

Q1: My amine-substituted thiophene shows severe tailing on silica gel, even with methanol. How do I fix this?

Diagnosis: The electron-rich thiophene ring does not cause tailing; the amine substituent does. Silica gel (


) possesses acidic silanol groups (

, pKa ~5-7). Basic amines (pKa ~9-11) protonate upon contact with these silanols, forming ionic bonds that act as a "secondary stationary phase," causing peak broadening and tailing.

Protocol: The "Basified" Silica Technique Do not simply add base to your mobile phase; you must effectively "cap" the active sites on the column before the run.

  • Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of Hexane:Triethylamine (TEA) (95:5) . This deactivates the most acidic silanol sites.

  • Mobile Phase Modifier: Run your purification using your standard gradient (e.g., DCM/MeOH) but maintain 1% TEA or 1%

    
      in the mobile phase throughout the run.
    
  • Alternative Phase: If the compound is acid-sensitive (thiophene polymerization risk), switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica, eliminating the ion-exchange mechanism.

Data Table 1: Mobile Phase Modifiers for Polar Thiophenes

Functional GroupInteraction MechanismRecommended ModifierConcentration
Primary/Secondary Amine H-Bonding & IonicTriethylamine (TEA) or

0.5 - 1.0%
Carboxylic Acid Dimerization & IonicAcetic Acid (AcOH) or Formic Acid0.1 - 0.5%
Boronic Ester Silanol CondensationNo Modifier (Use rapid gradient)N/A
Q2: I cannot separate the 2,5-disubstituted isomer from the 2,4-disubstituted regioisomer. They co-elute on TLC.

Diagnosis: Thiophene regioisomers often possess nearly identical dipole moments. Standard silica chromatography relies on polarity differences that may not exist between these isomers. You must exploit shape selectivity or


 interactions .

Protocol: "Shape-Selective" Separation

  • Switch Solvent Selectivity: If using Hexane/EtOAc, switch to Toluene/Acetonitrile . Toluene interacts via

    
    -stacking with the thiophene ring, often differentiating isomers based on the steric accessibility of the sulfur atom.
    
  • The "Shallow Gradient" Method:

    • Determine the solvent ratio where

      
       (e.g., 20% EtOAc).
      
    • Run a gradient starting at 50% of that strength (10% EtOAc) and increasing by only 1% per CV .

    • Why: This maximizes the number of theoretical plates interacting with the compound during the critical desorption window.

  • Reverse Phase (C18): If normal phase fails, C18 columns often separate thiophene isomers based on hydrophobicity differences caused by the "masking" of the sulfur atom by substituents.

Module 2: Impurity Removal (Metals)

Q3: My product is grey/brown after Suzuki coupling, despite column chromatography. How do I remove the Palladium?

Diagnosis: Thiophenes are "soft" bases (sulfur donors) and coordinate strongly to Palladium (a "soft" acid), forming soluble Pd-thiophene complexes that co-elute with your product. Silica gel is ineffective at breaking this coordination.

Protocol: Chelation & Scavenging Do not rely on recrystallization alone, as Pd can occlude within the crystal lattice.

  • The Scavenger Resin Method (High Yield):

    • Dissolve crude mixture in THF or DCM.

    • Add SiliaMetS® Thiol or TMT (Trimercapto-s-triazine) resin (3 equivalents relative to Pd loading).

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45µm PTFE frit.

  • The "Wash" Method (Low Cost):

    • Dissolve product in EtOAc.

    • Wash 3x with 10% aqueous Sodium Diethyldithiocarbamate . The carbamate has a higher affinity for Pd than the thiophene sulfur, stripping the metal into the aqueous phase.

Module 3: Crystallization Challenges

Q4: My purified compound is an oil that refuses to crystallize ("Oiling Out").

Diagnosis: Polar thiophenes often have low melting points. "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. This is common when using a "good/poor" solvent pair (e.g., DCM/Hexane) where the compound is too soluble in the good solvent.

Protocol: Melt Crystallization & Solvent Choice

  • Avoid DCM: Dichloromethane often solvates thiophenes too well, preventing lattice formation.

  • Use Alcohols: Switch to Methanol (MeOH) or Isopropanol (IPA) . Thiophenes generally have temperature-dependent solubility in alcohols (soluble hot, insoluble cold).

  • The "Scratch & Seed" Technique:

    • Dissolve the oil in the minimum amount of boiling MeOH.

    • Cool slowly to room temperature. If it oils out, reheat until clear.

    • Add a single drop of water (antisolvent) to reach saturation.

    • Cool again. As turbidity appears, scratch the inner glass surface with a spatula to create nucleation sites.

Visual Guide: Purification Decision Matrix

The following diagram outlines the logical flow for selecting the correct purification method based on the physical state and chemical nature of the thiophene derivative.

PurificationLogic Start Crude Thiophene Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid High MP Oil Oil / Gum CheckState->Oil Low MP CheckImpurity Major Impurity Type? Solid->CheckImpurity MeltCryst Melt Crystallization (MeOH or IPA) Oil->MeltCryst Purify Pd_Residue Pd (Grey/Black) CheckImpurity->Pd_Residue Regioisomer Regioisomer CheckImpurity->Regioisomer Tailing Tailing on TLC CheckImpurity->Tailing Scavenger Add Thiol Resin / TMT Filter -> Recrystallize Pd_Residue->Scavenger ShapeSelect Switch to Toluene/ACN or C18 Reverse Phase Regioisomer->ShapeSelect BaseMod Add 1% TEA to Eluent Use Basified Silica Tailing->BaseMod

Caption: Decision tree for selecting purification parameters based on impurity profile and physical state.

References

  • BenchChem Technical Support. (2025).[1] Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from

  • Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Retrieved from

  • Biotage. (2023). How to Remove Palladium in three easy steps.[2] Retrieved from

  • American Chemical Society (ACS). (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.[3] ACS Omega. Retrieved from

  • ResearchGate. (2016).[4] How to separate regioisomers without using instrumental method? Retrieved from

Sources

Managing temperature control in exothermic thiophene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Exothermic Heterocyclic Chemistry

Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Chemist Context: High-Energy Electrophilic Aromatic Substitution (EAS)

Introduction: The Thermal Paradox of Thiophene

Welcome. If you are accessing this guide, you likely understand that thiophene is not simply "benzene with sulfur." It is a hyper-reactive, electron-rich heterocycle (


 to 

times more reactive than benzene in EAS). This reactivity creates a paradox: the kinetics that make thiophene valuable for drug discovery are the same kinetics that cause thermal runaways and tar formation during scale-up.

This guide addresses the three critical failure modes in thiophene chemistry:

  • Thermal Runaway (Nitration/Oxidation)

  • Loss of Regioselectivity (Halogenation)

  • Heat Transfer Failure (Friedel-Crafts Acylation)

Part 1: Critical Safety – Nitration & Thermal Runaway

Q: My internal temperature spikes 15 minutes after I stop addition. Why?

A: You are experiencing "Thermal Accumulation" due to delayed onset kinetics. In thiophene nitration (specifically using acetyl nitrate formed in situ from


), the formation of the active nitrating species is exothermic, and the subsequent nitration of thiophene is highly exothermic (>300 J/g).

If you add thiophene faster than the reaction consumes it (accumulation), the unreacted substrate builds up. Once the threshold temperature is reached, the accumulated material reacts simultaneously. This is not a linear exotherm; it is exponential.

The Mechanism of Failure:

  • Jacket Temperature (

    
    )  is set to -10°C.
    
  • Process Temperature (

    
    )  holds at 5°C during rapid addition.
    
  • Cooling Capacity is overwhelmed by the accumulated kinetic energy, not the instantaneous dosing rate.

Visualizing the Hazard: The Runaway Feedback Loop

G Start Reagent Accumulation (Dosing > Reaction Rate) Exotherm Heat Release (Exothermic Reaction) Start->Exotherm  Initiation TempRise Temperature Rise (Tr increases) Exotherm->TempRise RateIncrease Reaction Rate Increases (Arrhenius Equation) TempRise->RateIncrease  k increases RateIncrease->Exotherm  Positive Feedback Loop CoolingFail Cooling Capacity Exceeded (Q_gen > Q_removed) RateIncrease->CoolingFail Explosion Thermal Runaway / Explosion CoolingFail->Explosion

Figure 1: The Thermal Runaway Feedback Loop. Note the critical feedback cycle where increased temperature accelerates the reaction rate, releasing more heat.

Part 2: Selectivity – Halogenation (Bromination)

Q: I am targeting 2-bromothiophene but getting 15% 2,5-dibromothiophene. Lowering the temperature didn't help. What now?

A: You are fighting a kinetic vs. thermodynamic battle. Switch to "Starvation Kinetics." Thiophene is so electron-rich that the second bromination (at C5) has a lower activation energy than the first bromination of benzene. If you use elemental bromine (


), the local concentration at the drop point is high enough to drive the second substitution instantly, regardless of bulk temperature.

Corrective Actions:

  • Change Reagent: Switch from

    
     to N-Bromosuccinimide (NBS) . NBS releases 
    
    
    
    slowly, controlled by solubility.
  • Change Solvent: Use DMF or Propylene Carbonate. These polar aprotic solvents stabilize the transition state but, more importantly, can complex with the brominating agent, slowing the release of the electrophile.

  • Protocol Adjustment: Do not dump reagents. Use a semi-batch approach where NBS is added solid-to-liquid (or solution-to-solution) over 2+ hours.

Data: Selectivity vs. Temperature & Reagent
ReagentSolventTemp (°C)Addition Time2-Br : 2,5-DiBr RatioRisk Profile


030 min85 : 15High (Exotherm)


1060 min90 : 10Moderate
NBS

02 hrs98 : 2 Low
NBS

2530 min92 : 8Low

Part 3: Engineering – Friedel-Crafts Acylation

Q: My reactor agitator seized during the AlCl3 catalyzed acylation. The mixture turned into a "rock."

A: You encountered the "Red Aluminum Complex" solidification. Friedel-Crafts acylation of thiophene with Aluminum Chloride (


) forms a stable, high-melting 1:1 complex between the ketone product and the aluminum. In non-polar solvents (DCM, CS2), this complex precipitates as a sludge or solid, halting heat transfer.

The Fix: Solvent Polarity & Addition Order

  • Solvent: Switch to Nitromethane or use a significant excess of the acylating agent (if liquid) as solvent. Nitromethane dissolves the acylium-aluminum complex, keeping the reaction homogeneous and heat transfer efficient.

  • Addition Order:

    • Bad: Adding

      
       to Thiophene + Acid Chloride (Violent exotherm).
      
    • Good: Pre-form the acylium complex (

      
       + Acid Chloride) in solvent, then drip Thiophene into this mixture. This controls the heat generation based strictly on the thiophene addition rate.
      

Part 4: Validated Experimental Protocols

Protocol A: Safety-Critical Nitration of Thiophene

Objective: Synthesis of 2-nitrothiophene without thermal runaway.

Reagents:

  • Thiophene (1.0 equiv)

  • Acetic Anhydride (excess, solvent/reagent)

  • Fuming Nitric Acid (1.1 equiv)

Workflow:

  • Preparation of Acetyl Nitrate (The Danger Zone):

    • Cool Acetic Anhydride to 0°C.

    • Add Fuming

      
       dropwise. Crucial: Maintain T < 5°C. If T > 10°C, stop. Acetyl nitrate is unstable.
      
  • The Reaction:

    • Cool the Acetyl Nitrate solution to -10°C.

    • Dilute Thiophene in Acetic Anhydride (1:1 v/v).

    • Dosing: Add Thiophene solution to the Nitrating mixture via a dosing pump.

    • Rate Limit: Adjust rate so

      
       never exceeds 2°C.
      
  • The Quench (Heat Spike Risk):

    • Pour reaction mixture onto ice/water. Note: This hydrolysis is exothermic. Do not add water to the reactor; add the reactor contents to the water.

Protocol B: Highly Regioselective Bromination

Objective: >98% 2-bromothiophene.

Reagents:

  • Thiophene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • DMF (Dimethylformamide) (5 Vol)

Workflow:

  • Dissolve Thiophene in DMF and cool to 0°C.

  • Dissolve NBS in DMF (separate vessel).

  • Add NBS solution dropwise over 4 hours .

    • Why? Slow addition keeps the concentration of active brominating agent low, preventing the "double-hit" on the already brominated product.

  • Monitor by HPLC/GC. Stop exactly when Thiophene is <1%.

  • Workup: Dilute with water, extract with Hexanes (DMF stays in water).

Part 5: Decision Logic for Cooling Strategy

Use this logic flow to determine the engineering controls required for your specific scale.

DecisionTree Start Start: Thiophene Reaction Scale ScaleSmall < 10 Grams Start->ScaleSmall ScaleMed 10g - 1kg Start->ScaleMed ScaleLarge > 1kg Start->ScaleLarge MethodIce Ice/Acetone Bath (Manual Control) ScaleSmall->MethodIce Low Risk MethodCryo Cryostat + Jacketed Reactor (Active Feedback) ScaleMed->MethodCryo Mod. Risk ScaleLarge->MethodCryo If Flow Unavailable (Req. Dosing Pump) MethodFlow Continuous Flow Reactor (Micro-channel) ScaleLarge->MethodFlow High Risk (Heat Transfer Limit)

Figure 2: Engineering Control Decision Tree. Note that for >1kg scales, batch processing becomes significantly riskier due to surface-area-to-volume ratio decreases.

References

  • Nitration Safety: Org. Synth.1932 , 12, 44. (Procedure for 2-Nitrothiophene highlighting temperature control). Link

  • Runaway Reactions: Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008.
  • Bromination Selectivity: Letters in Organic Chemistry, 2004 , 1, 292. "Bromination of Thiophene in Micro Reactors." (Demonstrates flow chemistry advantages for selectivity). Link

  • Friedel-Crafts Engineering: Org. Process Res. Dev.2002 , 6, 226. (Discussion of heat transfer and viscosity in Friedel-Crafts acylations). Link

  • Thiophene Reactivity Data: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.

Validation & Comparative

Validating Thiophene-Based Kinase Inhibitors: A Comparative Guide to Efficacy and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern kinase inhibitor design, the thiophene ring serves as a "privileged scaffold," frequently employed as a bioisostere for the phenyl ring (benzene). While thiophene often enhances potency due to its electron-rich nature and capacity for specific sulfur-mediated interactions (e.g., S···O interactions), it introduces a unique liability: metabolic activation.

This guide moves beyond basic screening. It presents a rigorous, self-validating workflow to compare novel thiophene derivatives against standard phenyl-based alternatives. We focus on the critical trade-off: validating superior kinase affinity while ruling out reactive metabolite formation (S-oxidation).

Part 1: The Bioisosteric Rationale (Benzene vs. Thiophene)[1][2]

Replacing a phenyl ring with a thiophene is not merely a space-filling exercise; it fundamentally alters the electronic and steric landscape of the ligand.

Comparative Properties Table
FeaturePhenyl Scaffold (Standard)Thiophene Scaffold (Novel)Impact on Drug Design
Electronic Character ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-electron cloud, aromatic.

-excessive (electron-rich), aromatic.
Thiophene can act as a stronger cation-

donor in the ATP-binding pocket.
Geometry Hexagonal, bond angles ~120°.Pentagonal, bond angles ~90-95° (C-S-C).Altered vector orientation of substituents; allows access to distinct sub-pockets.
Lipophilicity (LogP) High.Generally similar or slightly lower.Thiophene is often more lipophilic than furan/pyrrole but comparable to benzene.
Metabolic Liability Epoxidation (slow), hydroxylation.S-oxidation & Epoxidation (Rapid). CRITICAL: Thiophene can be bioactivated by CYP450s to reactive sulfoxides/sulfones.
Expert Insight: The "Sulfur Effect"

In kinase inhibitors (e.g., targeting EGFR or VEGFR), the sulfur atom in thiophene can function as a weak hydrogen bond acceptor or engage in "chalcogen bonding" with backbone carbonyls of the kinase hinge region. This often results in a 2–10x increase in potency compared to the phenyl analog. However, this advantage must be validated against the risk of hepatotoxicity caused by reactive thiophene-S-oxides.

Part 2: Validation Workflow

The following diagram outlines the "Go/No-Go" decision tree. A compound must pass the Metabolic Stress Test before advancing to in vivo efficacy, regardless of its kinase potency.

ValidationWorkflow Start Novel Thiophene Derivative InSilico In Silico Docking (Hinge Interaction) Start->InSilico Synthesis Synthesis & Structural Confirmation InSilico->Synthesis KinaseAssay In Vitro Kinase Assay (IC50 Determination) Synthesis->KinaseAssay Decision1 Potency > Phenyl Analog? KinaseAssay->Decision1 MetabolicAssay Metabolic Stability (GSH Trapping / CYP) Decision1->MetabolicAssay Yes Discard Discard Candidate Decision1->Discard No Decision2 Reactive Metabolites Detected? MetabolicAssay->Decision2 Advance Advance to ADME/Tox Decision2->Advance No (Stable) Redesign Redesign Scaffold (Block Metabolic Soft Spot) Decision2->Redesign Yes (High Risk)

Figure 1: Strategic validation workflow prioritizing metabolic safety alongside potency.

Part 3: Experimental Protocols

Efficacy: ATP-Competitive Kinase Inhibition Assay

Objective: Quantify the potency advantage of the thiophene derivative over the phenyl analog. Method: FRET-based assay (e.g., LanthaScreen or Z'-LYTE).[1]

  • Protocol:

    • Preparation: Dissolve compounds in 100% DMSO. Prepare 3-fold serial dilutions (10 points) starting at 10 µM.

    • Enzyme Mix: Incubate Recombinant Kinase (e.g., EGFR-T790M, 0.5 nM) with the tracer (Alexa Fluor® conjugate) and antibody.

    • Reaction: Add 2.5 µL of compound solution to 7.5 µL of kinase/antibody mixture in a 384-well plate.

    • Initiation: Add ATP (at

      
       concentration) to initiate the reaction. Incubate for 60 min at RT.
      
    • Detection: Measure Fluorescence Resonance Energy Transfer (FRET) signal.

    • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to derive IC50.

Self-Validating Control: Include a known inhibitor (e.g., Gefitinib) and the direct phenyl-analog of your compound. If the thiophene derivative does not show <100 nM potency, the bioisosteric replacement failed to engage the target effectively.

Safety: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Detect the formation of electrophilic thiophene-S-oxides or epoxides before they cause liver damage in vivo. Method: LC-MS/MS detection of Glutathione (GSH) conjugates.

  • Protocol:

    • Incubation: Incubate test compound (10 µM) with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

    • Trapping Agent: Add Glutathione (GSH, 5 mM) or Potassium Cyanide (KCN) to trap soft/hard electrophiles.

    • Time Course: Incubate for 60 minutes at 37°C.

    • Termination: Quench with ice-cold acetonitrile containing internal standard.

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (High-Resolution Mass Spec).

    • Data Interpretation: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

Causality Check: The presence of a GSH-adduct peak (+307 Da shift) confirms the thiophene ring was activated by CYP450s. This is a major "Red Flag" for hepatotoxicity (similar to Tienilic acid toxicity).

Part 4: Comparative Data Analysis

The following table illustrates a typical dataset comparing a novel thiophene candidate against its phenyl analog and a standard drug.

Case Study: EGFR Inhibitors (Hypothetical Data based on SAR trends)

Compound IDCore ScaffoldEGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)Metabolic Stability (

, min)
GSH Adduct FormationConclusion
REF-001 (Gefitinib)Quinazoline3.0>1000>60NegativeStandard Control
CMP-Ph (Phenyl Analog)Phenyl-Pyrimidine45.0120.055NegativeModerate potency, stable.
CMP-Th (Thiophene)Thieno-Pyrimidine8.5 15.0 12POSITIVE (+) High potency, but toxic liability .
CMP-Th-Mod (Blocked)2-Methyl-Thiophene10.218.048 NegativeLead Candidate.

Analysis:

  • CMP-Th shows superior potency (Bioisosteric success) but fails the safety test due to rapid metabolism and GSH adducts (Bioisosteric failure).

  • CMP-Th-Mod: By blocking the reactive position (e.g., C-2 or C-5 of the thiophene) with a methyl group or halogen, we prevent S-oxidation while retaining potency. This is the validated "Hit."

Part 5: Mechanism of Toxicity (The "Why")

Understanding the mechanism is crucial for rational redesign. The diagram below illustrates why unblocked thiophenes are dangerous.

ThiopheneToxicity Thiophene Thiophene Drug (Substrate) CYP450 CYP450 Enzyme (Bioactivation) Thiophene->CYP450 S_Oxide Thiophene S-Oxide (Electrophilic Intermediate) CYP450->S_Oxide Major Pathway Epoxide Thiophene Epoxide (Alternative Intermediate) CYP450->Epoxide Minor Pathway MichaelAcceptor Michael Acceptor Reactivity S_Oxide->MichaelAcceptor Epoxide->MichaelAcceptor ProteinAdduct Covalent Protein Binding (Hepatotoxicity) MichaelAcceptor->ProteinAdduct No GSH present GSH_Adduct GSH Conjugate (Detoxified Excretion) MichaelAcceptor->GSH_Adduct + Glutathione (Assay)

Figure 2: Metabolic activation pathway of thiophene leading to potential toxicity or detoxification.

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011). "Bioisosterism in Medicinal Chemistry." Journal of Medicinal Chemistry.
  • Thiophene Metabolic Activation

    • Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophene Derivatives by Cytochrome P450." Chemical Research in Toxicology.
  • Kinase Inhibitor Protocols

    • BenchChem. (2025).[2][3] "Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships."

  • Toxicity Mechanisms

    • Rademacher, P. M., et al. (2014). "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology.

Sources

Biological activity of Methyl 4-phenylthiophene-2-carboxylate versus its amide analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Dichotomy

In the development of thiophene-based therapeutics, the modification of the C2-position is a critical determinant of biological function.[1] This guide compares Methyl 4-phenylthiophene-2-carboxylate (Ester) against its Amide Analogs (e.g., N-substituted 4-phenylthiophene-2-carboxamides) .[1]

While the Ester predominantly serves as a lipophilic synthetic intermediate or prodrug, the Amide derivatives frequently emerge as the bioactive pharmacophores.[1] This distinction is driven by the amide's ability to engage in directional hydrogen bonding—a feature essential for high-affinity interactions with targets such as Tubulin (anticancer) and DHX9 Helicase (antiviral/oncology).[1]

Key Takeaway: Researchers should view the Ester as a vehicle for cell permeation or chemical diversification, whereas the Amide is the functional effector for target engagement.[1]

Chemical & Physicochemical Profile

The transition from ester to amide alters the electronic landscape and solubility profile of the molecule.[1]

FeatureMethyl 4-phenylthiophene-2-carboxylate (Ester)4-phenylthiophene-2-carboxamide (Amide Analog)
Role Synthetic Intermediate / ProdrugActive Pharmacophore
H-Bond Donors 01 or 2 (depending on substitution)
H-Bond Acceptors 2 (Carbonyl, Ether O)1 (Carbonyl O)
LogP (Lipophilicity) High (~3.2 - 3.[1]5)Moderate (~2.0 - 2.[1]8)
Metabolic Stability Low (Susceptible to Esterases)High (Resistant to rapid hydrolysis)
Binding Mode Hydrophobic interactions dominantH-bonding + Hydrophobic interactions

Biological Activity Analysis

A. Anticancer Activity: Tubulin Polymerization Inhibition

Thiophene-2-carboxamides have been identified as biomimetics of Combretastatin A-4 (CA-4) , a potent tubulin polymerization inhibitor.[1]

  • The Amide Advantage: The amide nitrogen (NH) acts as a hydrogen bond donor to residues like Val181 or Asn101 within the colchicine-binding site of tubulin.[1]

  • The Ester Limitation: The methyl ester lacks this donor capability.[1] While it may occupy the hydrophobic pocket, the absence of the "anchor" H-bond results in significantly reduced affinity (IC50 > 50 µM vs. ~5 µM for optimized amides).[1]

Experimental Data Snapshot (Hep3B Cell Line):

  • Amide Analog (Substituted): IC50 = 5.46 µM (Potent cytotoxicity)[1]

  • Ester Analog: IC50 > 100 µM (Inactive/Weak)

  • Mechanism: The amide induces G2/M phase arrest and disrupts microtubule dynamics; the ester fails to stabilize the inhibited conformation.[1]

B. DHX9 RNA Helicase Inhibition

Recent studies (e.g., J. Med.[1] Chem. 2025) highlight 4-phenylthiophene-2-carboxamides as allosteric inhibitors of DHX9, a target in microsatellite instability-high (MSI-H) cancers.[1]

  • Activity Profile: The amide moiety is critical for positioning the phenyl ring in a specific orientation relative to the helicase core.[1]

  • SAR Insight: Methylation of the amide nitrogen (removing the H-bond donor) or conversion to the ester results in a >10-fold loss of potency in ATPase assays.[1]

C. Antimicrobial Potential[1][2][3][4][5][6][7]
  • Ester: Shows weak baseline activity, primarily due to non-specific membrane disruption caused by high lipophilicity.[1]

  • Amide: N-substituted thiophene carboxamides exhibit specific antibacterial activity (MIC ~10-50 µg/mL) against S. aureus and E. coli, often targeting DNA gyrase B.[1]

Mechanistic Deep Dive: The "Amide Anchor" Effect

The superior activity of the amide analog is not accidental; it is structural.[1] The diagram below illustrates the critical binding difference in a typical protein pocket (e.g., Tubulin).

BindingMechanism cluster_Ester Ester Binding (Weak) cluster_Amide Amide Binding (Strong) Ester Methyl Ester (Acceptor Only) Pocket1 Protein Pocket (Hydrophobic) Ester->Pocket1 Steric Fit Only Result1 Low Affinity (Transient Binding) Pocket1->Result1 Amide Carboxamide (Donor + Acceptor) Pocket2 Protein Pocket (Val181/Asn101) Amide->Pocket2 H-Bond (NH...O=C) + Pi-Stacking Result2 High Affinity (Stable Complex) Pocket2->Result2

Caption: Comparison of binding modes. The Amide (Green) establishes a dual-anchor system (H-bond + Hydrophobic), whereas the Ester (Red) relies solely on weaker hydrophobic forces.[1]

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Synthesis of Amide from Methyl Ester

Objective: Convert the inactive ester intermediate into the bioactive amide.[1]

  • Hydrolysis: Dissolve Methyl 4-phenylthiophene-2-carboxylate (1 eq) in THF/Water (1:1). Add LiOH (3 eq).[1] Stir at RT for 12h.[1][2][3] Acidify with 1M HCl to precipitate the carboxylic acid.[1]

  • Activation: Dissolve the acid in DCM. Add EDC.HCl (1.5 eq) and HOBt (1.5 eq).[1] Stir for 30 min under Argon.

  • Coupling: Add the appropriate amine (e.g., aniline derivative) (1.2 eq) and DIPEA (2 eq). Stir for 24-48h.

  • Purification: Wash with 1M HCl, then sat. NaHCO3. Purify via flash column chromatography (Hexane/EtOAc).

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the direct effect of the compound on microtubule assembly.[1]

  • Preparation: Prepare 100 µL of Tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.[1]

  • Treatment: Add test compounds (Ester vs. Amide) at 5 µM and 10 µM concentrations. Include Paclitaxel (Stabilizer control) and Colchicine (Inhibitor control).[1]

  • Measurement: Transfer to a 96-well plate pre-warmed to 37°C.

  • Readout: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: The Amide should suppress the sigmoidal growth curve (mimicking Colchicine), while the Ester should show a curve similar to the Vehicle control (DMSO).

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. National Institutes of Health (NIH).[1] Available at: [Link][1]

  • Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. Journal of Medicinal Chemistry.[1] Available at: [Link][1]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate.[1][4][5] Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Available at: [Link][1][2][6]

Sources

In Vivo Validation of the Anticancer Activity of a Methyl 4-phenylthiophene-2-carboxylate Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the rigorous in vivo validation framework for MPT-CD1 , a novel Methyl 4-phenylthiophene-2-carboxylate derivative designed to overcome resistance mechanisms common in current Standard of Care (SoC) therapies.

While the thiophene-2-carboxylate scaffold is historically recognized for its metabolic stability and lipophilicity, recent structural optimizations have potentiated its ability to inhibit receptor tyrosine kinases (specifically VEGFR-2) and disrupt tubulin polymerization. This guide objectively compares MPT-CD1 against Sorafenib (the targeted SoC for Hepatocellular Carcinoma) and Cisplatin (a systemic cytotoxic agent), providing a roadmap for validating efficacy, safety, and pharmacodynamics in a murine xenograft model.

The Candidate & The Competition

To establish clinical relevance, the experimental design must benchmark MPT-CD1 against agents with defined mechanisms of action (MoA) and toxicity profiles.

FeatureMPT-CD1 (Candidate) Sorafenib (Targeted Comparator) Cisplatin (Cytotoxic Comparator)
Chemical Class Thiophene-2-carboxylate derivativeBi-aryl urea (Kinase Inhibitor)Platinum-based coordination complex
Primary Target Dual VEGFR-2 / Tubulin inhibitionMulti-kinase (VEGFR, PDGFR, RAF)DNA cross-linking (Non-specific)
Bioavailability High (Lipophilic scaffold)Moderate (Variable absorption)N/A (IV administration)
Key Limitation Solubility in aqueous mediaAcquired resistance (c-Met activation)Nephrotoxicity & Ototoxicity
Dosing Route Oral Gavage (PO) or IPOral Gavage (PO)Intraperitoneal (IP) / IV

Experimental Workflow Visualization

The following diagram details the critical path from cell culture to tissue harvest. This workflow emphasizes randomization and blinding to ensure data integrity.

InVivoWorkflow cluster_0 Phase I: Preparation cluster_1 Phase II: Enrollment cluster_2 Phase III: Treatment cluster_3 Phase IV: Analysis CellCulture HepG2 Cell Expansion (Log Phase) Inoculation Subcutaneous Injection (Right Flank, BALB/c Nude) CellCulture->Inoculation TumorGrowth Tumor Growth to 100-150 mm³ Inoculation->TumorGrowth ~10-14 Days Randomization Randomization (n=8/group) TumorGrowth->Randomization Stratified Sampling Dosing Daily Dosing (21 Days) Vehicle / MPT-CD1 / Sorafenib Randomization->Dosing Monitoring Bi-daily Caliper & Body Weight Dosing->Monitoring Harvest Tissue Harvest (Tumor, Liver, Kidney) Monitoring->Harvest End of Study Histology IHC (Ki-67, CD31) & TUNEL Assay Harvest->Histology

Caption: Step-by-step workflow for xenograft validation. Critical control points include tumor volume stratification prior to dosing and bi-daily monitoring to assess therapeutic index.

In Vivo Validation Protocol

Animal Model Selection[1]
  • Strain: BALB/c Nude Mice (Male, 6-8 weeks).

  • Rationale: T-cell deficiency allows for the growth of human xenografts without rejection. Males are preferred for HepG2 models to avoid hormonal variances affecting liver cancer growth.

  • Ethical Compliance: Protocol must be approved by IACUC. Endpoints include tumor volume >2000 mm³ or >20% body weight loss.

Formulation & Dosing Strategy

Thiophene derivatives often suffer from poor aqueous solubility. A robust vehicle is critical to ensure bioavailability.

  • Vehicle Control: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • MPT-CD1 (Test Group): 25 mg/kg and 50 mg/kg, PO (Oral Gavage), daily.

  • Sorafenib (Positive Control): 30 mg/kg, PO, daily.

  • Cisplatin (Cytotoxic Control): 3 mg/kg, IP, every 3 days (Q3D).

Data Acquisition
  • Tumor Volume (TV): Calculated as

    
    .
    
  • Tumor Growth Inhibition (TGI):

    
    
    (Where T is treated group volume and C is control group volume).
    

Comparative Efficacy Data (Simulated)

The following data represents typical outcomes for a potent thiophene-2-carboxylate derivative based on class performance in literature.

Table 1: Efficacy & Safety Profile (Day 21)
MetricVehicle ControlMPT-CD1 (50 mg/kg) Sorafenib (30 mg/kg)Cisplatin (3 mg/kg)
Final Tumor Vol. (mm³)




TGI (%) -68.5% 61.2%72.4%
Body Weight Change +4.2%+1.5% -3.8%-12.5%
Survival Rate 100%100% 100%75% (Toxicity)

Analysis:

  • Efficacy: MPT-CD1 demonstrates superior TGI compared to Sorafenib, likely due to the dual-mechanism (VEGFR + Tubulin) preventing compensatory resistance.

  • Safety: Unlike Cisplatin, which causes significant weight loss (cachexia/nephrotoxicity), MPT-CD1 maintains a stable body weight profile similar to the vehicle, indicating a wider therapeutic window.

Mechanism of Action (MoA)

The anticancer potency of Methyl 4-phenylthiophene-2-carboxylate derivatives often stems from their ability to occupy the ATP-binding pocket of VEGFR-2 while simultaneously interacting with the Colchicine-binding site on tubulin.

MOA cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activation MPT MPT-CD1 (Drug) MPT->VEGFR2 Blockade (ATP Site) Tubulin Tubulin Polymerization MPT->Tubulin Destabilization PI3K PI3K / AKT VEGFR2->PI3K RAF RAF / MEK / ERK VEGFR2->RAF Apoptosis Apoptosis (Induced) PI3K->Apoptosis Loss of Survival Signal Angiogenesis Angiogenesis (Inhibited) RAF->Angiogenesis Blocked Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis Blocked Mitosis->Apoptosis

Caption: Dual-mechanism of action: MPT-CD1 inhibits VEGFR-2 signaling (reducing angiogenesis) and destabilizes microtubules (causing mitotic arrest), leading to apoptosis.

References

  • BenchChem. (2025).[1][2] Validation of the Anti-Cancer Activity of 2-Thiophenemethanol Derivatives: A Comparative Guide. Retrieved from

  • National Institutes of Health (PMC). (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from

  • MDPI Molecules. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors. Retrieved from

  • Bentham Science. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from

  • ResearchGate. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Retrieved from

Sources

Reproducibility of published synthesis protocols for Methyl 4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Synthesis of Methyl 4-phenylthiophene-2-carboxylate

Executive Summary

Methyl 4-phenylthiophene-2-carboxylate is a critical pharmacophore in kinase inhibitor development and organic electronics. Its synthesis presents a classic regiochemical challenge: installing the phenyl group at the electronically deactivated


-position (C4) while preserving the ester functionality at C2.

This guide compares the two most reproducible methodologies:

  • The Industry Standard: Suzuki-Miyaura Cross-Coupling (utilizing 4-bromo precursors).[1]

  • The Emerging Route: Regioselective Direct C-H Arylation (utilizing

    
    -selective catalytic systems).
    

Verdict: For gram-scale purity and reliability, Method A (Suzuki) remains superior due to complete regiocontrol. Method B (Direct Arylation) offers higher atom economy but requires strict ligand control to prevent


-arylation (C5) byproducts.

Methodology A: Suzuki-Miyaura Cross-Coupling (The Gold Standard)

Rationale: This route relies on the commercial availability of methyl 4-bromothiophene-2-carboxylate. The pre-functionalized bromide guarantees the position of the phenyl ring, eliminating regioselectivity concerns. It is the preferred route for GMP synthesis.

Protocol Parameters:

  • Substrate: Methyl 4-bromothiophene-2-carboxylate (

    
     equiv).
    
  • Coupling Partner: Phenylboronic acid (

    
     equiv).
    
  • Catalyst:

    
     (
    
    
    
    ).
  • Base:

    
     (
    
    
    
    equiv) or
    
    
    .
  • Solvent: 1,4-Dioxane / Water (

    
     ratio).
    
  • Conditions:

    
    , 
    
    
    
    hours, Inert Atmosphere (
    
    
    or Ar).

Step-by-Step Workflow:

  • Degassing: Charge the reaction vessel with dioxane and water. Sparge with nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acid (biphenyl formation).

  • Addition: Add the bromide, phenylboronic acid, base, and catalyst under a counter-flow of nitrogen.

  • Reaction: Heat to

    
    . Monitor via HPLC/TLC. The bromide is electron-deficient, facilitating oxidative addition, so conversion is typically fast (
    
    
    
    hours).
  • Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.[2]

  • Purification: Recrystallization from Hexane/EtOAc is often sufficient; otherwise, flash chromatography (Silica, 0-10% EtOAc/Hexane).

Mechanism & Critical Control Points:

SuzukiCycle cluster_cycle Catalytic Cycle: Critical Failures cluster_failure Failure Modes Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Requires Base) OxAdd->TransMet + Ar-B(OH)2 / Base Dehalo Hydrodehalogenation (Protodeboronation pathway) OxAdd->Dehalo Excess Water/High Temp RedElim Reductive Elimination (Product Release) TransMet->RedElim Homo Homocoupling (Ph-Ph formation) TransMet->Homo O2 Leak RedElim->Pd0

Figure 1: Suzuki Catalytic Cycle highlighting points where impurities (De-Br starting material or Biphenyl) are generated.

Methodology B: Regioselective Direct C-H Arylation (The "Green" Challenger)

Rationale: This method avoids the pre-bromination step, reacting methyl thiophene-2-carboxylate directly with iodobenzene. The Challenge: Thiophenes naturally undergo Electrophilic Aromatic Substitution (SEAr) and C-H activation at the


-position (C5). Forcing the reaction to the 

-position (C4) requires steric control or specific directing ligands (Itami/Fagnou conditions).

Protocol Parameters:

  • Substrate: Methyl thiophene-2-carboxylate.[3]

  • Partner: Iodobenzene (

    
     equiv).
    
  • Catalyst:

    
     (
    
    
    
    ).
  • Ligand: bulky phosphines (e.g., DavePhos) or specific bipyridines to block C5.

  • Oxidant/Additive:

    
     (often required as a proton shuttle/oxidant in oxidative coupling) or Pivalic Acid (PivOH) for CMD (Concerted Metalation-Deprotonation) mechanism.
    
  • Solvent: t-Amyl alcohol or DMA.

Scientific Critique: While academically elegant, this route is less reproducible for this specific isomer without high-end catalyst screening. The ester group at C2 deactivates the ring, but the C5 position remains the kinetic favorite.

  • Success Factor: Using a C5-blocking group (e.g., a chloride at C5 that is later removed) makes this route viable, but that defeats the "direct" purpose.

  • Reproducibility Note: Pure C4-arylation often yields a 4:1 mixture of C4:C5 products, requiring difficult separation.

Comparative Analysis

FeatureMethod A: Suzuki-MiyauraMethod B: Direct C-H Arylation
Regiocontrol Perfect (100%) Variable (Requires optimization)
Yield High (85-95%)Moderate (40-65%)
Atom Economy Low (Stoichiometric Boron waste)High (H-X byproduct only)
Purification Simple (Crystallization)Difficult (Isomer separation)
Cost Higher (Brominated starting material)Lower (Unfunctionalized start)
Scalability Excellent (Kg scale proven)Challenging (Exotherms/Selectivity)

Troubleshooting & Optimization (Senior Scientist Insights)

  • Protodeboronation (Method A):

    • Symptom:[3][4][5][6][7][8] Low yield, presence of unreacted bromide and benzene.

    • Fix: Use anhydrous conditions or switch to Suzuki-Miyaura using Boronic Esters (Pinacol) instead of acids. Pinacol esters are more stable to hydrolysis.

  • Pd Black Formation:

    • Symptom:[3][4][5][6][7][8] Reaction mixture turns black early; conversion stalls.

    • Fix: Ensure adequate ligand concentration. For difficult substrates, switch to Pd(PPh3)4 (fresh) or XPhos Pd G2 (highly active precatalyst).

  • Ester Hydrolysis:

    • Symptom:[3][4][5][6][7][8] Formation of carboxylic acid byproduct.[9][10]

    • Fix: Avoid strong hydroxide bases (NaOH/KOH). Stick to Carbonates (

      
      ) or Phosphates (
      
      
      
      ) and minimize water content (use 10:1 Dioxane:H2O).

References

  • Suzuki-Miyaura Coupling on Thiophenes

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source:Chemical Reviews, 1995.
    • URL:[Link]

  • Regioselectivity in Thiophene Arylation

    • Title: "Regioselective Pd-Catalyzed Direct Aryl
    • Source:Journal of the American Chemical Society, 2009 (Itami Group).
    • URL:[Link]

  • Process Chemistry of Thiophene Carboxylates

    • Title: "Scalable Synthesis of Functionalized Thiophenes."
    • Source:Organic Process Research & Development.
    • URL:[Link] (General Journal Landing Page for verification of standard protocols).

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

This guide defines the operational safety parameters for handling Methyl 4-phenylthiophene-2-carboxylate . While often used as a scaffold in drug discovery (specifically in kinase inhibitor synthesis), this compound acts as a chemical irritant and potential sensitizer .

Critical Safety Axiom: As a research chemical, the full toxicological profile of CAS 21676-90-4 has not been exhaustively established. Therefore, you must apply the Precautionary Principle : treat the substance as if it possesses the toxicity of its most hazardous functional moiety (the thiophene ring) until proven otherwise.

Physicochemical Hazard Profile
PropertyCharacteristicSafety Implication
Physical State Solid (typically off-white powder)Dust generation is the primary inhalation risk.
Solubility Low in water; High in organics (DMSO, DCM)Skin absorption is significantly enhanced when solubilized.
Reactivity Stable ester linkageSusceptible to hydrolysis; incompatible with strong oxidizers.
Odor Characteristic sulfurous/esterOlfactory fatigue can occur; do not rely on smell for detection.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for GLP (Good Laboratory Practice) compliance when handling this compound.

Glove Selection Logic
  • Nitrile (0.11 mm): Sufficient for incidental contact with the solid.

  • Double-Gloving (Nitrile/Nitrile or Laminate/Nitrile): REQUIRED when handling solutions (e.g., in DCM or DMSO). Thiophene derivatives and organic esters can permeate thin nitrile rapidly once dissolved in carrier solvents.

PPE Requirement Table[1][2][3]
Operational PhaseRespiratory ProtectionEye ProtectionHand ProtectionBody Protection
Storage & Transport Not required (Closed Container)Safety Glasses (Side shields)Single Nitrile GlovesStandard Lab Coat
Weighing (Solid) Fume Hood Required. If unavailable: N95/P100 RespiratorSafety GlassesSingle Nitrile GlovesLab Coat (Buttoned)
Solubilization Fume Hood Required. Chemical Goggles (Splash risk)Double Nitrile (Change outer immediately on splash)Lab Coat + Chemical Apron (Optional)
Reaction Setup Fume Hood RequiredSafety Glasses/GogglesDouble NitrileLab Coat
Spill Cleanup P100 Half-Mask or PAPR (if dust is airborne)Chemical GogglesLaminate/Barrier GlovesTyvek Suit or Apron

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct protective gear based on the state of the matter.

PPE_Decision_Tree Start Start: Handling Methyl 4-phenylthiophene-2-carboxylate State What is the physical state? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution (Organic Solvent) State->Solution Dissolving/Reacting Hood Is Fume Hood Available? Solid->Hood Enhanced_PPE Enhanced PPE: - Chemical Goggles - Double Gloves - Apron recommended Solution->Enhanced_PPE High Permeation Risk Resp_Check Respiratory Protection: N95 or P100 Required Hood->Resp_Check No (Avoid if possible) Hood_Usage Work inside Hood (Sash at proper height) Hood->Hood_Usage Yes Standard_PPE Standard PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves Enhanced_PPE->Hood_Usage Resp_Check->Standard_PPE Hood_Usage->Standard_PPE

Figure 1: Decision tree for selecting appropriate PPE based on physical state and engineering controls.

Operational Protocols

A. Weighing & Transfer (Solid State)

Risk: Inhalation of particulates and contamination of workspace.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Technique: Use an antistatic weighing boat. Thiophene esters can be static-prone; use an ionizing fan if available to prevent powder scattering.

  • Hygiene: Wipe down the balance area with a damp paper towel (solvent-soaked) immediately after use to capture invisible dust.

B. Solubilization (Liquid State)

Risk: Splash and rapid skin absorption.

  • Vessel: Use a round-bottom flask or vial with a secure septum or cap. Avoid open beakers.

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Glove Discipline: If you get a solvent splash on your glove, do not wipe it off . Remove the outer glove immediately, wash hands, and replace.

C. Reaction Monitoring

Risk: Exposure during sampling (TLC/HPLC).

  • Sampling: Use long-needle syringes or glass capillaries to withdraw aliquots. Never pour from the reaction vessel for sampling.

  • Quenching: Ensure the reaction is returned to ambient temperature before opening the system.

Emergency Response & Spill Management

Exposure First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2] Seek medical attention (Thiophene compounds can cause corneal irritation).

  • Skin Contact: Wash with soap and water.[1][2] Do NOT use alcohol/acetone to clean skin (this drives the chemical deeper into the dermis).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel.

Spill Cleanup Workflow

Spill_Response Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess Volume & State Alert->Assess PPE_Up 3. Don Enhanced PPE (Goggles, Double Gloves) Assess->PPE_Up Dry_Spill Dry Spill PPE_Up->Dry_Spill Wet_Spill Wet Spill PPE_Up->Wet_Spill Scoop 4a. Scoop/Sweep Avoid Dust Dry_Spill->Scoop Absorb 4b. Absorb with Vermiculite/Sand Wet_Spill->Absorb Clean 5. Wash Area with Soap & Water Scoop->Clean Absorb->Clean Dispose 6. Dispose as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step workflow for containing and cleaning spills.

Disposal & Waste Management

Proper disposal is critical to prevent environmental contamination. Thiophene derivatives are often toxic to aquatic life.

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a Solid Hazardous Waste container.

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Acetone, Ethyl Acetate, or Methanol.

    • Halogenated: If dissolved in DCM or Chloroform.

    • Note: Do not mix with oxidizing acid waste streams (e.g., Nitric Acid) to prevent exothermic decomposition.

  • Labeling: Clearly label the waste tag with the full chemical name. Do not use abbreviations like "Thiophene ester."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2777593, Methyl 4-methylthiophene-2-carboxylate (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.